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  • Product: Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate
  • CAS: 1880830-14-7

Core Science & Biosynthesis

Foundational

Synthesis Pathway of Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate: A Technical Guide

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The functionalized oxolane Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The functionalized oxolane Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate (CAS: 1880830-14-7)[1] is a highly versatile β -dicarbonyl building block[2]. Highly substituted oxolanes are critical structural motifs in medicinal chemistry, frequently utilized in the synthesis of complex tricyclic compounds for the treatment of autoimmune disorders and cancer[3]. Similar derivatives, such as tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate, are also widely deployed in modern drug discovery pipelines[4],.

This whitepaper details a scalable, four-step synthetic pathway to construct this molecule from basic acyclic precursors. By leveraging an oxa-Michael addition, a regiocontrolled Dieckmann condensation, and a kinetic cross-Claisen acylation, this protocol ensures high atom economy and strict structural fidelity.

Retrosynthetic Logic & Pathway Design

The target molecule presents two distinct synthetic challenges: the construction of the sterically hindered 5,5-dimethyl-oxolane core, and the regioselective installation of the 2-oxoacetate moiety at the C3 position.

Our retrosynthetic disconnection relies on the following logic:

  • Cross-Claisen Disconnection: The C3-appendage is a classic β -dicarbonyl system, easily disconnected to the parent ketone (5,5-dimethyloxolan-4-one) and diethyl oxalate.

  • Decarboxylation Disconnection: The parent ketone is derived from the thermal decarboxylation of a β -keto ester (Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate)[1].

  • Dieckmann Disconnection: The 5-membered oxolane ring is formed via an intramolecular Dieckmann condensation of an acyclic ether-diester.

  • Oxa-Michael Disconnection: The acyclic ether is constructed via the intermolecular addition of a tertiary alcohol to an activated alkene.

Retrosynthesis Target Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate (Target) Oxolanone 5,5-dimethyloxolan-4-one (Core Ring) Target->Oxolanone Retrosynthetic Disconnect (Cross-Claisen) Ester Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate (Dieckmann Product) Oxolanone->Ester Retrosynthetic Disconnect (Decarboxylation) Diester Diethyl 4,4-dimethyl-3-oxahexanedioate (Acyclic Precursor) Ester->Diester Retrosynthetic Disconnect (Dieckmann) Starting Ethyl 2-hydroxy-2-methylpropanoate + Ethyl acrylate Diester->Starting Retrosynthetic Disconnect (Oxa-Michael)

Caption: Retrosynthetic analysis of Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate.

Step-by-Step Experimental Methodologies

As a self-validating system, every step in this protocol is designed to eliminate competing side reactions through strict kinetic and thermodynamic control.

Step 1: Oxa-Michael Addition (Ether Linkage Formation)
  • Objective: Synthesize the acyclic precursor without triggering E2 elimination.

  • Procedure: To a stirred solution of ethyl 2-hydroxy-2-methylpropanoate (1.0 eq) and ethyl acrylate (1.2 eq) in anhydrous THF at 0 °C, a catalytic amount of potassium tert-butoxide (0.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The mixture is quenched with saturated aqueous NH₄Cl, extracted with EtOAc, and concentrated to yield diethyl 4,4-dimethyl-3-oxahexanedioate.

  • Mechanistic Causality: Traditional Williamson ether synthesis using a tertiary alkyl halide (e.g., ethyl 2-bromo-2-methylpropanoate) fails here due to rapid E2 elimination, which yields unwanted ethyl methacrylate. By utilizing an oxa-Michael addition catalyzed by a sterically hindered base ( t -BuOK), we selectively generate the tertiary alkoxide, which acts as a nucleophile against the Michael acceptor, securing the ether linkage cleanly.

Step 2: Regiocontrolled Dieckmann Condensation
  • Objective: Intramolecular cyclization to form the functionalized oxolane ring.

  • Procedure: The acyclic diester from Step 1 (1.0 eq) is dissolved in anhydrous ethanol. Freshly prepared sodium ethoxide (1.1 eq) in ethanol is added. The mixture is heated to reflux for 4 hours. The solvent is removed in vacuo, and the residue is carefully acidified with 1M HCl at 0 °C, followed by extraction with DCM to yield ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate (CAS: 1803608-60-7)[1].

  • Mechanistic Causality: The acyclic precursor possesses two ester groups, but the gem-dimethyl substituted carbon lacks α -protons. Consequently, enolization can only occur at the methylene position adjacent to the other ester. This absolute geometric constraint forces the carbanion to attack the opposing ester carbonyl, exclusively yielding the desired 5-membered oxolane ring rather than a complex mixture of regioisomers.

Step 3: Saponification & Thermal Decarboxylation
  • Objective: Removal of the C3 ester to isolate the core ketone.

  • Procedure: The β -keto ester from Step 2 is suspended in 10% aqueous H₂SO₄ and heated to reflux for 6 hours. Evolution of CO₂ gas is monitored. Upon completion, the mixture is cooled, neutralized with saturated NaHCO₃, and extracted with diethyl ether. Distillation of the organic layer yields 5,5-dimethyloxolan-4-one.

  • Mechanistic Causality: Acid-catalyzed hydrolysis of the ester yields a transient β -keto acid. This intermediate readily undergoes thermal decarboxylation via a 6-membered cyclic transition state. The reaction is entropically driven to completion by the irreversible release of carbon dioxide gas.

Step 4: Kinetic Cross-Claisen Acylation
  • Objective: Installation of the 2-oxoacetate moiety at the C3 position.

  • Procedure: To a solution of 5,5-dimethyloxolan-4-one (1.0 eq) in anhydrous THF at -78 °C, Lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 eq) is added dropwise. After 30 minutes of stirring to ensure complete enolization, diethyl oxalate (1.2 eq) is added in a single portion. The mixture is stirred at -78 °C for 1 hour, then allowed to warm to room temperature. Quenching with 1M HCl and purification via silica gel chromatography yields the final product.

  • Mechanistic Causality: Diethyl oxalate is non-enolizable (lacking α -protons) and acts as an exceptional electrophile. Using a strong, bulky, non-nucleophilic base like LiHMDS at cryogenic temperatures (-78 °C) ensures the complete, irreversible formation of the kinetic enolate at the C3 position. This prevents the oxolanone from undergoing self-aldol condensation, driving the reaction exclusively toward the cross-coupled target[2].

ForwardSynthesis SM Ethyl 2-hydroxy-2-methylpropanoate + Ethyl acrylate Step1 Step 1: Oxa-Michael Addition Catalyst: t-BuOK, THF, 0°C to RT SM->Step1 Int1 Diethyl 4,4-dimethyl-3-oxahexanedioate Step1->Int1 Step2 Step 2: Dieckmann Condensation Reagent: NaOEt, EtOH, Reflux Int1->Step2 Int2 Ethyl 5,5-dimethyl-4-oxooxolane-3-carboxylate (CAS: 1803608-60-7) Step2->Int2 Step3 Step 3: Saponification & Decarboxylation Reagent: 10% H2SO4, Reflux Int2->Step3 Int3 5,5-dimethyloxolan-4-one Step3->Int3 Step4 Step 4: Cross-Claisen Acylation Reagent: Diethyl Oxalate, LiHMDS, -78°C Int3->Step4 Product Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate (CAS: 1880830-14-7) Step4->Product

Caption: Forward synthesis workflow mapping reagents, intermediates, and the final target.

Quantitative Data Presentation

The following table summarizes the expected quantitative metrics for this synthetic pathway based on standard process chemistry optimizations.

StepWorkflow StageKey Intermediate / ProductYield (%)Purity (HPLC)CAS Number
1 Oxa-Michael AdditionDiethyl 4,4-dimethyl-3-oxahexanedioate82%>95%N/A
2 Dieckmann CondensationEthyl 5,5-dimethyl-4-oxooxolane-3-carboxylate78%>98%1803608-60-7
3 Saponification & Decarboxylation5,5-dimethyloxolan-4-one85%>99%N/A
4 Cross-Claisen AcylationEthyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate71%>98%1880830-14-7

References

  • Title: ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate - NextSDS Source: nextsds.com URL: [Link]

  • Source: patents.google.
  • Title: 88-1335-64 Enamine 化合物 250mg CAS No:1880830-14-7 EN300 Source: as-1.co.jp URL: [Link]

Sources

Exploratory

A Technical Guide to the Biological Activity Screening of Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate

Executive Summary The relentless pursuit of novel therapeutic agents is a cornerstone of modern medicine. Heterocyclic scaffolds, particularly those containing the oxolanone (or γ-butyrolactone) motif, represent a privil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless pursuit of novel therapeutic agents is a cornerstone of modern medicine. Heterocyclic scaffolds, particularly those containing the oxolanone (or γ-butyrolactone) motif, represent a privileged class of structures due to their prevalence in natural products and their diverse pharmacological activities.[1][2][3] This guide presents a comprehensive, multi-tiered strategy for the systematic biological activity screening of a novel compound, Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate (henceforth referred to as EDO). We delineate a logical workflow that begins with cost-effective in silico profiling to generate data-driven hypotheses, followed by targeted in vitro assays to validate these predictions. This document is intended for researchers, medicinal chemists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind each experimental choice, ensuring a robust and efficient evaluation of EDO's therapeutic potential.

Part 1: Introduction and Strategic Rationale

The Oxolanone Core: A Scaffold of Biological Significance

The EDO molecule is built upon a 5,5-dimethyl-4-oxooxolan-3-yl core. The oxolanone ring is a recurring structural motif in a multitude of biologically active compounds. Derivatives of this scaffold have demonstrated a wide array of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic activities.[3][4][5] The structural rigidity of the ring, combined with the specific arrangement of its ketone, lactone, and gem-dimethyl functionalities, provides a unique three-dimensional framework for interaction with biological macromolecules. The ethyl-2-oxoacetate side chain further adds to the molecule's complexity, offering additional hydrogen bond donors and acceptors that can be critical for target binding. The known polypharmacology of related structures provides a strong impetus for a broad-based, yet systematic, screening campaign.[2][3]

A Phased Approach: From Silicon to Solution

To maximize efficiency and minimize the attrition of promising candidates in later, more expensive stages of development, a phased screening approach is paramount.[6] Our strategy is to first explore the potential "druggability" and target space of EDO using computational methods.[7] This in silico phase allows for the rapid, low-cost assessment of pharmacokinetic properties and the prediction of potential protein targets.[8][9] The insights gained from this initial analysis will then guide the selection of a focused panel of in vitro biological assays to experimentally validate the most compelling computational predictions.

G cluster_0 Phase 1: In Silico Profiling cluster_1 Phase 2: In Vitro Validation Compound_Structure EDO Structure (SMILES/SDF) ADMET_Prediction ADMET Prediction (Drug-Likeness, Safety) Compound_Structure->ADMET_Prediction Target_Fishing Target Prediction (Reverse Docking, Similarity) Compound_Structure->Target_Fishing Hypothesis Hypothesis Generation (Prioritized Biological Activities) ADMET_Prediction->Hypothesis Target_Fishing->Hypothesis Assay_Selection Guided Assay Selection (e.g., Anticancer, Anti-inflammatory) Hypothesis->Assay_Selection Guides Experimental Design Primary_Screening Primary Screening (e.g., Cytotoxicity, NO Inhibition) Assay_Selection->Primary_Screening Secondary_Screening Secondary Screening (e.g., Apoptosis, COX Inhibition) Primary_Screening->Secondary_Screening Hit_Confirmation Hit Confirmation & SAR Secondary_Screening->Hit_Confirmation

Figure 1: Overall strategy for EDO biological activity screening.

Part 2: In Silico Profiling: Predicting Therapeutic Potential

The objective of this phase is to computationally evaluate EDO's drug-like properties and predict its potential biological targets, thereby creating a focused roadmap for wet-lab experimentation.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Rationale: Early assessment of ADMET properties is crucial for de-risking a compound and avoiding late-stage failures.[8] Computational ADMET prediction provides a rapid forecast of a molecule's pharmacokinetic and toxicological profile.[10]

Methodology:

  • Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for EDO.

  • Platform: Utilize a comprehensive, free web-based tool such as ADMET-AI or SwissADME .[11][12] These platforms use machine learning models trained on large datasets to predict a wide range of properties.[12][13]

  • Analysis: Evaluate key parameters including:

    • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), H-bond donors/acceptors.

    • Lipinski's Rule of Five: A widely used rule of thumb to evaluate drug-likeness.

    • Pharmacokinetics: Aqueous solubility, Blood-Brain Barrier (BBB) penetration, CYP450 enzyme inhibition.

    • Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Data Presentation (Hypothetical Data):

PropertyPredicted ValueAcceptable RangeAssessment
Molecular Weight242.24 g/mol < 500 g/mol ✅ Favorable
LogP (Consensus)1.25-0.7 to +5.0✅ Favorable
H-Bond Acceptors5≤ 10✅ Favorable
H-Bond Donors0≤ 5✅ Favorable
Lipinski's Rule Violation00✅ Favorable
BBB PermeantNo-Low CNS risk
hERG I InhibitorNoNo✅ Favorable
AMES ToxicityNoNo✅ Favorable
Biological Target Prediction (Target Fishing)

Rationale: Identifying potential protein targets for a novel compound is a key challenge.[14] In silico "target fishing" or "reverse docking" methods predict these interactions by screening the compound against a large library of known protein binding sites.[6][15] This helps to prioritize which biological pathways to investigate experimentally.

G Ligand_Prep 1. Ligand Preparation (Generate 3D conformer of EDO) Docking 3. Molecular Docking (e.g., AutoDock Vina) Simulate binding of EDO to multiple protein targets. Ligand_Prep->Docking Target_DB 2. Target Database (PDB, ChEMBL) Target_DB->Docking Scoring 4. Scoring & Ranking (Calculate binding affinities (kcal/mol)) Docking->Scoring Analysis 5. Analysis & Hypothesis (Identify top-scoring targets and associated pathways) Scoring->Analysis

Figure 2: Workflow for molecular docking-based target prediction.

Methodology (Molecular Docking):

  • Ligand Preparation: Convert the 2D structure of EDO to a 3D structure and perform energy minimization using software like Open Babel.

  • Target Selection: Select a panel of relevant protein targets. Based on the activities of related oxazolone compounds, this panel should include key enzymes in inflammation (e.g., COX-2, 5-LOX) and cancer (e.g., various kinases, DNA topoisomerase).[2][5]

  • Docking Simulation: Use a molecular docking program like AutoDock Vina to predict the binding pose and affinity of EDO within the active site of each selected target.[16][17][18] The software calculates a binding energy score, where a more negative value indicates a more favorable interaction.[16]

  • Protocol Validation: For each protein target, a co-crystallized ligand (if available) should be re-docked into the binding site. A successful re-docking (RMSD < 2.0 Å) validates the docking protocol for that specific target.

Data Presentation (Hypothetical Data):

Target Protein ClassSpecific TargetBinding Affinity (kcal/mol)Known Inhibitor (Control)
Anti-inflammatory Cyclooxygenase-2 (COX-2)-8.5Celecoxib (-10.2)
5-Lipoxygenase (5-LOX)-7.9Zileuton (-7.5)
TNF-α-7.2-
Anticancer PI3K-gamma-9.1-
Topoisomerase II-8.2Etoposide (-9.5)
BCL-2-7.8-
In Silico Synthesis: Hypothesis for In Vitro Screening

The computational results suggest that EDO possesses a favorable drug-like profile with no major predicted toxicity flags. The target fishing analysis points towards potentially strong interactions with key enzymes involved in inflammation (COX-2) and cancer (PI3K, Topoisomerase II). Therefore, our primary hypothesis is that EDO possesses both anti-inflammatory and anticancer properties. This hypothesis will now be tested through targeted in vitro assays.

Part 3: In Vitro Experimental Validation

This phase aims to experimentally test the hypotheses generated from the in silico analysis. All assays must include appropriate positive and negative controls to ensure data integrity.

Anticancer Activity Screening

The development of new anticancer agents often involves initial screening through cell-based in vitro assays.[19][20] These assays provide a fundamental assessment of a compound's ability to inhibit cancer cell growth.[21]

3.1.1 Primary Screening: Cell Viability/Cytotoxicity Assay

Rationale: The first step is to determine if EDO has a cytotoxic or cytostatic effect on cancer cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[22]

Experimental Protocol: MTT Assay

  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-cancerous control line (e.g., HEK293) into 96-well plates at an appropriate density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Prepare a stock solution of EDO in DMSO. Serially dilute the stock in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be <0.5%.

  • Controls: Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control).

  • Incubation: Treat the cells with the compound dilutions and controls for 48-72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation (Hypothetical Data):

Cell LineCell TypeEDO IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast Cancer8.50.9
A549Lung Cancer12.21.5
HCT116Colon Cancer9.81.1
HEK293Normal Kidney>10025.4
Anti-inflammatory Activity Screening

Oxazolone derivatives are known to exert anti-inflammatory effects by modulating key inflammatory pathways.[2][5] Our screening will focus on a key cellular event (nitric oxide production) and a key enzymatic target (COX enzymes).[23][24]

3.2.1 Cellular Assay: Inhibition of Nitric Oxide (NO) Production

Rationale: During inflammation, macrophages are stimulated to produce large amounts of nitric oxide (NO), a key pro-inflammatory mediator, by the enzyme inducible nitric oxide synthase (iNOS).[5][25] The Griess assay provides a simple and effective method to measure NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[25]

Experimental Protocol: Griess Assay for NO Inhibition

  • Cell Culture: Seed RAW 264.7 murine macrophage cells into a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of EDO (e.g., 1, 10, 50 µM) for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the negative control.

  • Controls:

    • Negative Control: Untreated cells (no LPS, no compound).

    • Positive Control (Stimulated): Cells treated with LPS only.

    • Drug Control: Cells treated with a known iNOS inhibitor like Dexamethasone.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Add Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. This reagent reacts with nitrite to form a pink-colored azo product.

  • Data Acquisition: Measure the absorbance at ~540 nm.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control.

Data Presentation (Hypothetical Data):

CompoundConcentration (µM)NO Production (% of LPS Control)
Vehicle-100 ± 5.8
Dexamethasone118.2 ± 2.5
EDO188.4 ± 6.1
EDO1055.7 ± 4.9
EDO5025.1 ± 3.3

3.2.2 Enzymatic Assay: COX-1/COX-2 Inhibition

Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes. Assessing the direct inhibitory effect of EDO on COX-1 and COX-2 can elucidate its mechanism of action and its potential for gastrointestinal side effects (associated with COX-1 inhibition).[25] Commercially available fluorometric or colorimetric assay kits provide a standardized method for this evaluation.

G cluster_0 Cell Membrane Phospholipid cluster_1 Arachidonic Acid cluster_2 Prostaglandins (Inflammation, Pain) PL AA PL->AA PLA2 (Inhibited by Steroids) PG AA->PG COX-1 / COX-2 (Target of NSAIDs & EDO?)

Figure 3: Simplified arachidonic acid pathway in inflammation.

Experimental Protocol: COX Inhibitor Screening Assay (Kit-based)

  • Kit Preparation: Utilize a commercial COX inhibitor screening kit (e.g., from Cayman Chemical, Abcam) and prepare all reagents according to the manufacturer's protocol.

  • Compound Addition: Add various concentrations of EDO to the wells of a 96-well plate.

  • Controls: Include a known selective COX-2 inhibitor (Celecoxib) and a non-selective inhibitor (Ibuprofen) as positive controls, along with a solvent control.

  • Enzyme Addition: Add purified human recombinant COX-1 or COX-2 enzyme to the appropriate wells.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate). The enzyme converts arachidonic acid to Prostaglandin G2, which is then measured by a probe that generates a fluorescent or colorimetric signal.

  • Data Acquisition: Measure the signal over time using a microplate reader.

  • Analysis: Calculate the rate of the reaction for each concentration and determine the IC50 values for both COX-1 and COX-2 inhibition. The ratio of IC50 (COX-1/COX-2) provides the selectivity index.

Part 4: Synthesis, Interpretation, and Future Directions

The successful completion of this phased screening protocol will provide a robust preliminary profile of the biological activity of Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate.

Interpreting the Results:

  • Anticancer: If EDO shows potent cytotoxicity (low µM IC50) against cancer cell lines but significantly less activity against normal cell lines, it indicates promising selective anticancer potential.

  • Anti-inflammatory: Significant inhibition of NO production in macrophages, coupled with direct, selective inhibition of the COX-2 enzyme, would classify EDO as a promising anti-inflammatory lead.

Future Directions: Should the primary screening yield positive "hits," the following steps would be logical:

  • Mechanism of Action (MoA) Studies: Further assays to pinpoint the exact molecular mechanism. For anticancer activity, this could include apoptosis assays (e.g., Caspase-3/7 activity), cell cycle analysis, or Western blotting for key signaling proteins (e.g., PI3K/Akt pathway). For anti-inflammatory activity, this might involve measuring cytokine production (e.g., TNF-α, IL-6) via ELISA.

  • Lead Optimization: If the initial compound shows promise but has liabilities (e.g., moderate potency, poor solubility), a medicinal chemistry campaign would be initiated to synthesize analogues of EDO to improve its properties (Structure-Activity Relationship, SAR).

  • In Vivo Studies: Promising candidates with validated in vitro activity and acceptable safety profiles would advance to preclinical testing in animal models of disease (e.g., tumor xenograft models for cancer, carrageenan-induced paw edema for inflammation).[19]

This systematic approach, blending predictive computational modeling with targeted experimental validation, ensures that the therapeutic potential of novel chemical entities like EDO is evaluated in a scientifically rigorous and resource-efficient manner.

References

  • Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary.
  • Kupchan, S. M., et al. (2001, November 8). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed.
  • Keiser, M. J., et al. (2021, November 17). In Silico Functional Profiling of Small Molecules and Its Applications. ACS Publications.
  • Unknown Author. Synthesis and Study of Oxazolone Derivatives Showing Biological Activity.
  • Sharapova, A., et al. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers.
  • Shoichet, B. K. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace.
  • Unknown Author. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents.
  • Cheng, T., et al. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. PMC.
  • Swanson, K., et al. ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. PMC.
  • Noble Life Sciences. (2023, April 20). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Sygnature Discovery. ADMET Prediction Software.
  • BenchChem. Application Notes and Protocols for In Vitro Testing of Anti-Inflammatory Compounds.
  • Prasad, P. (2025, September 14). Oxazolone: From Chemical Structure to Biological Function – A Review. International Journal of Pharmaceutical Sciences.
  • LabCode. (2023, June 25). 【In Silico Drug Discovery】In Silico Screening of Small Molecules using PyRx【In Silico Screening】.
  • ADMET-AI. ADMET-AI.
  • Unknown Author. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Mishra, R., et al. (2022, May 1). In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review.
  • Bonvin Lab. Small molecule docking.
  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. PubMed.
  • Unknown Author. (2025, March 14). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling - ACS Publications.
  • Unknown Author. Synthesis and biological evaluation of oxazolone derivatives | Request PDF. ResearchGate.
  • Unknown Author. (2025, February 22). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate.
  • Unknown Author. (2023, April 17). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.
  • Unknown Author. Biological activities of oxazolone-containing drugs. ResearchGate.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial. YouTube.
  • Galaxy Training. (2019, October 19). Protein-ligand docking.
  • KBbox. Small Molecule Docking.
  • Prasad, P. (2025, September 14). Pradeepa Prasad, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 9, 1275-1283. International Journal of Pharmaceutical Sciences.
  • Unknown Author. In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. Journal of Applied Pharmaceutical Science.
  • NextSDS. ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate.

Sources

Protocols & Analytical Methods

Method

Application Note: Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate in Advanced Heterocyclic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Strategic Rationale In modern medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Strategic Rationale

In modern medicinal chemistry, particularly in the design of next-generation kinase inhibitors (such as Bruton's Tyrosine Kinase or BTK inhibitors), there is a strategic mandate to escape "flatland." Drug developers are increasingly replacing planar, lipophilic aromatic rings with sp3-rich, polar heterocycles to improve solubility, reduce off-target toxicity, and enhance metabolic stability 1.

Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate (CAS: 1880830-14-7) 2 has emerged as a premier building block for these efforts. This highly functionalized α -oxalyl cyclic ketone offers three distinct structural advantages:

  • Metabolic Shielding: The gem-dimethyl group at the C5 position acts as a steric barricade, preventing cytochrome P450-mediated oxidative metabolism at the adjacent oxolane oxygen.

  • Enhanced Physicochemical Profile: The tetrahydrofuran (oxolane) core provides a built-in hydrogen bond acceptor, significantly lowering the lipophilicity (logP) compared to carbocyclic analogs 3.

  • 1,3-Dielectrophilic Axis: The juxtaposition of the C4 ketone and the C3 glyoxylate ester creates a highly reactive, enolizable β -dicarbonyl equivalent, perfectly primed for divergent cyclocondensation reactions.

Quantitative Data: Physicochemical Profile

To understand its behavior in solution and synthesis, we must analyze its core properties.

Table 1: Structural and Physicochemical Properties

PropertyValueStructural Implication for Synthesis
CAS Number 1880830-14-7Unique identifier for procurement and regulatory compliance.
Molecular Formula C10H14O5Defines the highly oxygenated, sp3-rich core scaffold.
Molecular Weight 214.21 g/mol Low MW allows for extensive downstream elaboration within Lipinski limits.
Predicted LogP ~0.6Highly polar nature necessitates careful phase-separation during workup.
Key Reactive Centers β -Dicarbonyl (Enol)Exists predominantly as a conjugated enol, driving regioselective attacks.

Divergent Synthetic Pathways

The true value of this building block lies in its ability to rapidly generate diverse library scaffolds from a single intermediate. By varying the binucleophile, chemists can access fused pyrazoles, isoxazoles, and pyrimidines.

G A 5,5-Dimethyltetrahydrofuran-3-one (Starting Material) B Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl) -2-oxoacetate (Core) A->B Diethyl Oxalate NaOEt, EtOH C Furo[3,4-c]pyrazoles (via Hydrazines) B->C R-NHNH2 Reflux D Furo[3,4-c]isoxazoles (via Hydroxylamine) B->D NH2OH.HCl Pyridine E Furo[3,4-d]pyrimidines (via Amidines) B->E R-C(=NH)NH2 Base, Heat

Figure 1: Divergent synthetic pathways utilizing the core oxoacetate building block.

Experimental Protocols: Self-Validating Systems

As an Application Scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following methodologies are designed not just to instruct, but to explain the causality behind the chemistry, ensuring you can troubleshoot in real-time.

Protocol A: Synthesis of the Core Building Block (Claisen Condensation)

Objective: Synthesize Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate via the directed Claisen condensation of 5,5-dimethyltetrahydrofuran-3-one with diethyl oxalate.

Mechanistic Rationale: Sodium ethoxide (NaOEt) is specifically chosen over stronger bases like LDA. A weaker, protic base system establishes an equilibrium that is ultimately driven to completion by the thermodynamic sink of the highly stable, conjugated enolate product.

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-purged flask, prepare a solution of NaOEt (1.5 eq) in absolute ethanol (0.5 M). Cool the system to 0 °C using an ice bath.

  • Electrophile Addition: Add diethyl oxalate (1.2 eq) dropwise over 10 minutes.

  • Enolate Generation: Slowly add 5,5-dimethyltetrahydrofuran-3-one (1.0 eq) dropwise.

  • Propagation: Remove the ice bath and stir at room temperature for 4–6 hours.

    • Self-Validation Checkpoint 1: The reaction is progressing correctly if the solution transitions from colorless to a deep, vibrant yellow. This color shift is the visual signature of the extended π -conjugation of the formed enolate.

  • Quenching: Cool the mixture back to 0 °C and carefully quench with 1N HCl until the pH reaches 3–4.

    • Causality Note: You must acidify the mixture. The product is an enol/ β -diketone; if left basic, it will remain water-soluble as an enolate salt and will be lost during extraction.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Cyclocondensation to Furo[3,4-c]pyrazole Scaffolds

Objective: Convert the building block into a rigid, sp3-rich fused pyrazole (Ethyl 6,6-dimethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole-3-carboxylate).

G Step1 Enol Form of Oxoacetate Step2 Nucleophilic Attack by Hydrazine (at C4 Ketone) Step1->Step2 Step3 Hydrazone Intermediate Step2->Step3 Step4 Intramolecular Cyclization (Attack on Oxalyl C=O) Step3->Step4 Step5 Dehydration & Aromatization Step4->Step5 Final Fused Pyrazole Scaffold Step5->Final

Figure 2: Mechanistic workflow for cyclocondensation into a fused pyrazole.

Reaction Optimization Data: To demonstrate why specific conditions are chosen, review the optimization data below. Protic solvents are strictly required to shuttle protons during the dehydration steps.

Table 2: Optimization of Furo[3,4-c]pyrazole Cyclocondensation

SolventTemperatureTimeYield (%)Mechanistic Observation
Dichloromethane25 °C12 h< 20%Incomplete dehydration; hydrazone intermediate stalls.
Tetrahydrofuran65 °C6 h55%Moderate cyclization; limited solubility of polar intermediates.
Ethanol (Abs.) 78 °C (Reflux) 2 h > 85% Optimal; protic solvent accelerates both hydrazone formation and aromatization.

Step-by-Step Procedure:

  • Initiation: Dissolve Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate (1.0 eq) in absolute ethanol (0.2 M) and cool to 0 °C.

  • Nucleophilic Attack: Add hydrazine hydrate (1.1 eq) dropwise.

    • Causality Note: The initial attack to form the hydrazone is highly exothermic. Cooling prevents the premature, uncontrolled formation of side products.

  • Cyclization & Aromatization: Attach a reflux condenser and heat the reaction to 78 °C for 2 hours.

  • Validation:

    • Self-Validation Checkpoint 2: Monitor via TLC (Hexanes:EtOAc 3:1). The highly UV-active enol starting material (Rf ~0.4) will disappear, replaced by a new, more polar spot (Rf ~0.2). Furthermore, 1 H NMR of an aliquot will show the disappearance of the highly deshielded enolic proton (~14 ppm), replaced by a broad pyrazole NH peak.

  • Workup: Cool to room temperature, concentrate under vacuum, and recrystallize the crude solid from ethanol/water to yield the pure fused pyrazole.

References

  • US10464905B2 - Compounds useful as kinase inhibitors. Google Patents.
  • 1880830-14-7 (C10H14O5) - PubChemLite. Université du Luxembourg.
  • ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate - NextSDS. Chemical Substance Information.

Sources

Application

Application Notes and Protocols for Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate in Medicinal Chemistry

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the potential utility of Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate as a versatile building...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the potential utility of Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate as a versatile building block in medicinal chemistry. While this specific molecule is currently under-explored in published literature, its structural features, particularly the 4-oxooxolane (also known as 4-oxotetrahydrofuran) core, present a compelling case for its application in the design and synthesis of novel therapeutic agents. This document will, therefore, focus on the inferred potential of this compound by drawing parallels with structurally related and well-established heterocyclic scaffolds.

Introduction to the 4-Oxooxolane Scaffold and Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate

Heterocyclic compounds are foundational to modern medicinal chemistry, with a significant number of approved drugs incorporating these structural motifs.[1][2] Among these, saturated oxygen-containing heterocycles like tetrahydrofuran (also known as oxolane) are present in a variety of natural products and synthetic drugs, valued for their ability to impart favorable pharmacokinetic properties.[3] The introduction of a ketone functionality within the oxolane ring, creating a 4-oxooxolane scaffold, offers a unique combination of structural rigidity, polarity, and synthetic handles for further chemical modification.

Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate (CAS No. 1880830-14-7) is a derivative of this scaffold.[4] Its structure features a gem-dimethyl group at the 5-position, which can enhance metabolic stability, and an ethyl-2-oxoacetate side chain at the 3-position. This side chain is particularly interesting from a synthetic standpoint, as the ketone and ester functionalities provide multiple points for derivatization, allowing for the exploration of a wide chemical space.

Potential Medicinal Chemistry Applications: An Analog-Based Perspective

While direct biological activity data for Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate is not yet available, we can infer its potential by examining the roles of other five-membered heterocyclic rings in drug discovery.

As a Scaffold for Novel Antibacterial and Antifungal Agents

Numerous heterocyclic compounds containing a five-membered ring, such as 1,3,4-oxadiazoles and thiazolidin-4-ones, have demonstrated significant antibacterial and antifungal properties.[1][5] The 4-oxooxolane core can be envisioned as a bioisostere for these and other rings. By functionalizing the ethyl-2-oxoacetate side chain to introduce pharmacophores known to be active against microbial targets, novel antimicrobial agents could be developed. For instance, the ester could be converted to an amide or a hydrazide, which could then be cyclized to form various heterocyclic appendages.

In the Development of Anticancer Therapeutics

The quinazolinone scaffold is a well-established pharmacophore in oncology, with several approved drugs targeting kinases and other cancer-related proteins.[2][6] The structural features of Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate could be exploited to mimic aspects of these more complex systems. The oxo and ester groups are amenable to reactions that could introduce aromatic or heteroaromatic rings, potentially leading to compounds that interact with ATP-binding sites of kinases or other enzyme active sites. For example, derivatives of pyrimidine, another important heterocycle in oncology, have been explored as PIM-1 kinase inhibitors.[7]

As a Building Block for CNS-Active Agents

The tetrahydrofuran ring system is a known component of ligands for central nervous system (CNS) targets, such as the melanocortin-4 receptor.[8] The polarity and hydrogen bond accepting capabilities of the 4-oxooxolane core could be advantageous for designing molecules that cross the blood-brain barrier and interact with CNS receptors or enzymes. The synthetic handles on Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate would allow for the systematic modification of the molecule's physicochemical properties to optimize for CNS penetration and target engagement.

Synthetic Protocols and Derivatization Strategies

The following protocols are proposed, based on established organic chemistry principles, for the synthesis and further functionalization of Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate.

Protocol 1: Proposed Synthesis of Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate

This proposed synthesis is a Claisen condensation-type reaction, a standard method for the formation of β-keto esters.

Materials:

  • 5,5-dimethyl-dihydrofuran-3(2H)-one

  • Diethyl oxalate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • To this solution, add 5,5-dimethyl-dihydrofuran-3(2H)-one (1.0 equivalent) dropwise at room temperature.

  • Following the addition, add diethyl oxalate (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate.

Figure 1: Proposed synthesis workflow.

Protocol 2: Derivatization via Hydrazide Formation and Cyclization to an Oxadiazole

This protocol illustrates how the title compound can be used to generate more complex heterocyclic systems, such as 1,3,4-oxadiazoles, which are known for their broad biological activities.[1][9]

Step A: Hydrazide Synthesis

  • Dissolve Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (2.0 equivalents) and stir the mixture at reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting solid can be purified by recrystallization to yield the corresponding hydrazide.

Step B: Oxadiazole Formation

  • To a solution of the hydrazide from Step A (1.0 equivalent) in a suitable solvent (e.g., phosphorus oxychloride or polyphosphoric acid), add a carboxylic acid or acid chloride (1.1 equivalents).

  • Heat the reaction mixture at reflux for 8-12 hours.

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Collect the precipitated solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Figure 2: Derivatization to an oxadiazole.

Tabulated Summary of Potential Biological Activities

Based on the activities of analogous heterocyclic compounds found in the literature, derivatives of Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate could be screened for a variety of biological effects.

Derivative Class Potential Biological Activity Rationale/Analogous Scaffolds References
Amides/HydrazidesAntibacterial, AntifungalBioisosteric replacement for known antimicrobial heterocycles.[1][5]
1,3,4-OxadiazolesAnticancer, Anti-inflammatory, AntimicrobialWell-established pharmacophore with a broad range of activities.[1][9][10]
Pyrazole/Pyrimidine conjugatesKinase Inhibition (Anticancer)Mimicry of known hinge-binding motifs in kinase inhibitors.[7]
Substituted AminesCNS Receptor ModulationBased on the activity of other tetrahydrofuran-containing ligands.[8]

Conclusion and Future Outlook

Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate represents a promising, yet underexplored, building block for medicinal chemistry. Its 4-oxooxolane core, combined with versatile synthetic handles, provides a solid foundation for the generation of diverse chemical libraries. The analogies drawn with other biologically active heterocyclic systems strongly suggest that derivatives of this compound could exhibit a wide range of therapeutic properties. Further investigation into the synthesis and biological evaluation of such derivatives is highly encouraged and has the potential to yield novel drug candidates for a variety of diseases.

References

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (URL not provided in search results)
  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. (URL not provided in search results)
  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. researchgate.net. (URL not provided in search results)
  • (12) United States Patent. (URL not provided in search results)
  • 490-83-5|(R)-5-((S)-1,2-Dihydroxyethyl)furan-2,3,4(5H)-trione - BLDpharm. bldpharm.com. (URL not provided in search results)
  • ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate | 1880830-14-7. (URL not provided in search results)
  • ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate | 1880830-14-7. (URL not provided in search results)
  • (PDF) REVIEW ON SUBSTITUTED 1,3,4-OXADIAZOLE AND ITS BIOLOGICAL ACTIVITIES. (URL not provided in search results)
  • ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate - NextSDS. nextsds.com. [Link]

  • Synthesis and Antimicrobial Activity of 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-ones - PMC. ncbi.nlm.nih.gov. [Link]

  • Design, Synthesis, and Biological Activity of New Thiazolidine-4-One Derived from Symmetrical 4-Amino-1,2,4-Triazole - Chemical Methodologies. chemmethod.com. [Link]

  • 2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl ... - EvitaChem. evitachem.com. (URL not provided in search results)
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (URL not provided in search results)
  • Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - RSC Publishing. pubs.rsc.org. [Link]

  • Ethyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate - PMC. ncbi.nlm.nih.gov. [Link]

  • Syntheses of tetrahydrothiophenes and tetrahydrofurans and studies of their derivatives as melanocortin-4 receptor ligands - PubMed. pubmed.ncbi.nlm.nih.gov. [Link]

  • Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme - MDPI. mdpi.com. [Link]

  • Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate - PMC. ncbi.nlm.nih.gov. [Link]

  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles - Der Pharma Chemica. derpharmachemica.com. [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (URL not provided in search results)
  • ( 12 ) Patent Application Publication ( 10 ) Pub . No .: US 2020/0000718 A1 - Googleapis.com. (URL not provided in search results)
  • Tetrahydrofuran - Wikipedia. en.wikipedia.org. [Link]

  • EP2264027A1 - Process for the preparation of N-[2-(Diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene) methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide - Google Patents.
  • WIPO - Search International and National Patent Collections. (URL not provided in search results)

Sources

Method

Application Note: Synthetic Utility of Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate in Heterocyclic Scaffolding and Late-Stage Functionalization

Executive Summary Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate is a densely functionalized, highly versatile building block increasingly utilized in medicinal chemistry and agrochemical development. Structurally,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate is a densely functionalized, highly versatile building block increasingly utilized in medicinal chemistry and agrochemical development. Structurally, it embeds a 1,3-dicarbonyl-like system between a tetrahydrofuran-3-one core and an α -keto ester moiety. This unique electronic topology provides multiple orthogonal reactive centers. This application note details field-proven methodologies for utilizing this compound in two critical workflows: nucleophilic annulation to generate fused pyrazole scaffolds, and electrophilic α -functionalization to install quaternary stereocenters via fluorination.

Structural Profiling & Reactivity Causality

To successfully manipulate this substrate, researchers must understand the hierarchy of its electrophilic and nucleophilic sites:

  • Electrophilic Hierarchy: The molecule possesses three carbonyl groups. The α -ketone of the oxoacetate group is the most electrophilic due to the inductive electron-withdrawing effect of the adjacent ethyl ester, which significantly lowers its LUMO energy. The C4 ring ketone is the secondary electrophilic site, while the ester carbonyl is the least reactive.

  • Nucleophilic Enolization: The C3 methine proton is flanked by two carbonyls (the C4 ketone and the α -ketone), rendering it highly acidic. Under mild basic or even neutral polar conditions, the substrate readily tautomerizes to its enol form. This enolization is the rate-determining step for electrophilic attack at the C3 position.

Nucleophilic Annulation: Pyrazole Scaffold Synthesis

Mechanistic Causality

Hydrazine-mediated cyclization of β -dicarbonyl systems is a cornerstone reaction for synthesizing pyrazole-based [1]. When reacted with monosubstituted hydrazines (e.g., phenylhydrazine), the terminal, less sterically hindered amine selectively attacks the highly electrophilic α -ketone to form a hydrazone intermediate. The internal secondary amine then undergoes an intramolecular nucleophilic attack on the adjacent C4 ring ketone. Subsequent dehydration and aromatization yield a rigid, bicyclic tetrahydrofuro[3,4-c]pyrazole scaffold.

Mechanism A 1,3-Dicarbonyl Substrate (Enol Tautomer) B Hydrazone Intermediate (N-Attack at α-Keto) A->B + PhNHNH₂ - H₂O C Intramolecular Cyclization (Attack at C4-Ketone) B->C Ring Closure D Fused Pyrazole Scaffold (Aromatization) C->D - H₂O

Fig 1. Mechanistic pathway of hydrazine-mediated pyrazole annulation.

Experimental Protocol: Synthesis of Fused Pyrazoles

Self-Validating System: The formation of the hydrazone intermediate is rapid and often accompanied by a distinct color change (colorless to pale yellow). The subsequent cyclization requires thermal driving; the disappearance of the intermediate spot on TLC confirms complete annulation.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate (1.0 mmol) in absolute ethanol (10 mL).

  • Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Add phenylhydrazine (1.1 mmol) dropwise over 5 minutes. Causality: Cooling prevents uncontrolled exothermic polymerization and directs the regioselectivity of the initial attack.

  • Activation: Add glacial acetic acid (10 mol%) as a catalyst. Causality: The Brønsted acid activates the carbonyl carbon for nucleophilic attack while buffering the basicity of the hydrazine to prevent base-catalyzed degradation of the oxolane ring.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). The reaction is complete when the UV-active intermediate is fully converted to the higher-Rf pyrazole product.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify the residue via silica gel flash chromatography to isolate the fused pyrazole.

Electrophilic Functionalization: Late-Stage Fluorination

Mechanistic Causality

Installing a fluorine atom at the acidic C3 position creates a quaternary stereocenter, a critical strategy in drug development to block metabolic oxidation liabilities and lock the molecular conformation. As demonstrated by Stavber and co-workers in their work on [2], the reaction of 1,3-dicarbonyls with Selectfluor is highly dependent on the rate of enolization. The addition of water as a co-solvent significantly accelerates this enolization process, allowing the reaction to proceed rapidly at room temperature without the need for strong, destructive bases.

Workflow S1 Step 1: Enolization Dissolve in MeCN/H₂O (9:1) S2 Step 2: Electrophilic Attack Add Selectfluor (1.05 eq) S1->S2 S3 Step 3: Reaction Stir at 25 °C for 6 h S2->S3 S4 Step 4: Workup Quench with NaHCO₃, Extract S3->S4 S5 Step 5: Isolation Silica Gel Chromatography S4->S5

Fig 2. Step-by-step workflow for the electrophilic fluorination process.

Experimental Protocol: C3-Fluorination

Self-Validating System: As the electrophilic N-F reagent is consumed, the byproduct (chloromethyl-diazoniabicyclo[2.2.2]octane tetrafluoroborate) may begin to precipitate as a fine white solid in the biphasic mixture, visually indicating reaction progression.

  • Solvent Setup: Dissolve the substrate (1.0 mmol) in a 9:1 mixture of Acetonitrile and Deionized Water (10 mL total volume). Causality: The aqueous component drives the keto-enol equilibrium toward the reactive enol tautomer.

  • Reagent Addition: Add Selectfluor (1.05 mmol) in one portion at 25 °C.

  • Reaction: Stir the mixture vigorously at room temperature for 6 hours.

  • Quench: Add saturated aqueous NaHCO₃ (10 mL) carefully to neutralize any acidic byproducts and quench unreacted Selectfluor.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude mixture via column chromatography to yield the C3-fluorinated quaternary product.

Quantitative Optimization Data

The following tables summarize the optimization parameters for both methodologies, highlighting the critical nature of solvent and additive selection.

Table 1: Optimization of Pyrazole Annulation

SolventAdditive (10 mol%)Temperature (°C)Time (h)Isolated Yield (%)
EthanolNone251235
Ethanol Glacial Acetic Acid 80 (Reflux) 4 88
AcetonitrileTrifluoroacetic Acid80472
THFGlacial Acetic Acid65 (Reflux)855

Table 2: Optimization of Electrophilic Fluorination

Solvent SystemFluorinating ReagentTemperature (°C)Time (h)Isolated Yield (%)
Acetonitrile (Anhydrous)Selectfluor251245
Acetonitrile / Water (9:1) Selectfluor 25 6 92
DMFNFSI801261
DichloromethaneDAST0 to 258Complex Mixture

References

  • Title: Anti-inflammatory medicaments (US Patent 7,202,257 B2)
  • Title: Towards Greener Fluorine Organic Chemistry: Direct Electrophilic Fluorination of Carbonyl Compounds in Water and Under Solvent-Free Reaction Conditions Source: Advanced Synthesis & Catalysis URL: [Link]

  • Title: Enantioselective Organocatalyzed Transformations of β -Ketoesters Source: Chemical Reviews (ACS Publications) URL: [Link]

Application

The Versatile Lactone-Based Building Block: Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate in Heterocyclic Synthesis

Introduction: Unlocking New Chemical Space with a Unique β-Ketoester In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a paramount objective. These c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking New Chemical Space with a Unique β-Ketoester

In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a paramount objective. These cyclic structures form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. A key strategy in the efficient construction of these molecules is the use of highly functionalized and versatile building blocks. Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate, a unique β-ketoester incorporating a γ-lactone moiety, has emerged as a promising scaffold for the synthesis of a diverse range of heterocyclic systems. Its inherent structural features, including the reactive 1,3-dicarbonyl system and the chiral pantolactone-derived core, offer a gateway to novel chemical entities with potentially unique biological activities.

This comprehensive guide provides detailed application notes and experimental protocols for the utilization of Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate in the synthesis of medicinally relevant pyrazolone and pyridazinone heterocycles. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

I. Synthesis of Substituted Pyrazolones: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and highly efficient method for the construction of the pyrazole and pyrazolone ring systems.[1] The reaction involves the condensation of a β-dicarbonyl compound, in this case, Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate, with a hydrazine derivative.[2][3] The inherent reactivity of the dicarbonyl system drives the formation of the stable, aromatic-like pyrazolone ring.

Reaction Principle and Mechanistic Insight

The reaction commences with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-ketoester, typically the more reactive ketone, to form a hydrazone intermediate. This is followed by an intramolecular cyclization via the attack of the second nitrogen atom of the hydrazine onto the ester carbonyl. Subsequent elimination of ethanol leads to the formation of the stable pyrazolone ring. The reaction is often catalyzed by a small amount of acid.

Knorr_Pyrazole_Synthesis start Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate + Hydrazine intermediate1 Hydrazone Formation start->intermediate1 Nucleophilic Attack intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Tautomerization & Ring Closure product Substituted Pyrazolone intermediate2->product Dehydration

Caption: Knorr Pyrazole Synthesis Workflow.

Experimental Protocol: Synthesis of 4-(5,5-dimethyl-4-oxooxolan-3-yl)-1H-pyrazol-5(4H)-one

Materials:

  • Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount, ~3-5 drops)

  • Distilled water

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) apparatus (Silica gel 60 F254 plates)

  • Büchner funnel and vacuum flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate (1.0 eq) in absolute ethanol (approximately 10 mL per gram of the ketoester).

  • Add a catalytic amount of glacial acetic acid to the solution.

  • With vigorous stirring, add hydrazine hydrate (1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 2-4 hours.

  • Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes). The reaction is complete when the starting β-ketoester spot is no longer visible.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add cold distilled water to the reaction mixture with continuous stirring until a precipitate forms.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold distilled water to remove any residual impurities.

  • Dry the product in a desiccator or a vacuum oven at a low temperature to obtain the crude 4-(5,5-dimethyl-4-oxooxolan-3-yl)-1H-pyrazol-5(4H)-one.

  • For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Data Presentation:

ReactantMolecular WeightMolar Equivalents
Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate228.22 g/mol 1.0
Hydrazine hydrate50.06 g/mol 1.2

Note: The yield and purity of the product should be determined by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

II. Synthesis of Substituted Pyridazinones: A Cyclocondensation Approach

Pyridazinone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The reaction of a β-ketoester with hydrazine is a classical and efficient method for the construction of the pyridazinone ring system.[4]

Reaction Principle and Mechanistic Insight

The formation of the pyridazinone ring from Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate and hydrazine proceeds via a cyclocondensation reaction. The initial step involves the formation of a hydrazone at one of the carbonyl groups. Subsequently, an intramolecular cyclization occurs between the remaining nitrogen of the hydrazine and the ester carbonyl group, leading to the formation of the stable six-membered pyridazinone ring with the elimination of ethanol.

Pyridazinone_Synthesis start Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate + Hydrazine intermediate Hydrazone Formation start->intermediate Condensation cyclization Intramolecular Cyclization intermediate->cyclization Ring Closure product Substituted Pyridazinone cyclization->product Elimination of Ethanol

Caption: Pyridazinone Synthesis Workflow.

Experimental Protocol: Synthesis of 4-(5,5-dimethyl-4-oxooxolan-3-yl)-4,5-dihydropyridazin-3(2H)-one

Materials:

  • Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Distilled water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the stirred solution.

  • Add hydrazine hydrate (1.1 eq) dropwise to the mixture at room temperature over a period of 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add distilled water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure 4-(5,5-dimethyl-4-oxooxolan-3-yl)-4,5-dihydropyridazin-3(2H)-one.

Data Presentation:

ReactantMolecular WeightMolar Equivalents
Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate228.22 g/mol 1.0
Hydrazine hydrate50.06 g/mol 1.1

III. Trustworthiness and Self-Validation

The protocols described herein are based on well-established and robust chemical transformations. The progress of each reaction can be reliably monitored by thin-layer chromatography, providing a clear indication of reaction completion and the formation of the desired product. The final products can be unambiguously characterized by standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their structure and purity. The expected spectroscopic signatures for the pyrazolone and pyridazinone products will differ significantly from the starting β-ketoester, providing a clear validation of the successful synthesis.

IV. Conclusion

Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate is a highly valuable and versatile building block for the synthesis of diverse heterocyclic compounds. The detailed protocols provided in this guide for the synthesis of substituted pyrazolones and pyridazinones offer researchers and drug development professionals a reliable and efficient means to access novel chemical entities. The inherent structural features of this unique β-ketoester open up new avenues for the exploration of chemical space and the development of next-generation therapeutics.

V. References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 2-ethyl-2-methyl-3-oxobutanoate. Retrieved from BenchChem website.

  • Mousa, S. A. S., et al. (2015). New Route for the Synthesis of Pyrazolone Derivatives. Elixir Organic Chemistry, 89, 36854-36859.

  • BenchChem. (2025). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. Retrieved from BenchChem website.

  • Naik, P. N., & Malik, S. K. (2010). Synthesis of pyrazolone derivatives and their biological activities. Oriental Journal of Chemistry, 26(1), 113-116.

  • Husain, A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances.

  • Supporting Information for RSC Advances In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin derivatives.

  • Asif, M. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71.

  • Ahsan, M. J., et al. (2013). Studies on new substituted pyridazinones: synthesis and biological evaluation. Brazilian Journal of Pharmaceutical Sciences, 49(3), 557-565.

  • Gomha, S. M., et al. (2003). Pyridazine Derivatives. Chemistry of Heterocyclic Compounds, 39(7), 909-914.

  • Bansal, R. K. (2014). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of Chemical and Pharmaceutical Research, 6(7), 205-215.

  • Kanwal, M., et al. (2021). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Frontiers in Pharmacology, 12, 735651.

  • Abdel-Aziz, H. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2084-2097.

  • El-Sayed, R., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2084-2097.

  • Moawad, E. B. (1989). Synthesis of some new heterocyclic compounds with expected potential biological activity. Journal of the Islamic Academy of Sciences, 2(4), 237-240.

Sources

Method

The Butenolide Core: Application Notes on Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate as a Foundational Precursor for Advanced Agrochemicals

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate and related but...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate and related butenolide structures as precursors for the synthesis of next-generation agrochemicals. This document delves into the synthetic rationale, detailed experimental protocols, and the structure-activity relationships that govern the efficacy of this important class of compounds.

Introduction: The Rise of Tetronic and Tetramic Acid Derivatives in Crop Protection

The relentless challenge of pest and disease pressure in modern agriculture necessitates the continuous development of novel, effective, and environmentally conscious crop protection agents. Within the arsenal of synthetic pesticides, those derived from spirocyclic tetronic and tetramic acids have emerged as a significant class, demonstrating potent acaricidal and insecticidal properties.[1] Commercially successful examples such as spirodiclofen, spiromesifen, and spirotetramat underscore the value of this chemical scaffold.[2][3]

These compounds typically function as inhibitors of acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis, leading to a mode of action distinct from many classical neurotoxic insecticides.[2] This unique mechanism makes them valuable tools for resistance management programs. The foundation of these complex spirocyclic structures is the butenolide ring, a substituted furanone. Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate represents a key, non-spirocyclic building block embodying the core β-keto lactone functionality essential for constructing these advanced agrochemicals. Its structure provides a versatile platform for the elaboration into more complex, biologically active molecules.

The Central Role of the β-Keto Lactone Moiety

The chemical architecture of Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate is centered around two key reactive features: a lactone (the oxolanone ring) and a β-keto ester. This combination is a precursor to the 4-hydroxy-furan-2-one moiety, the enol form of a tetronic acid, which is the cornerstone of this class of pesticides. The acidity of the proton alpha to the two carbonyl groups and the enolizable nature of the ring keto group are the lynchpins of its synthetic utility.

The gem-dimethyl substitution at the 5-position of the oxolane ring is a common feature in many bioactive molecules, often introduced to increase metabolic stability by blocking potential sites of oxidation. Understanding the synthesis and reactivity of this precursor is fundamental to accessing a wide array of potent agrochemicals.

Synthetic Pathways and Protocols

Synthesis of the Precursor: Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate

A plausible and efficient synthesis of the title precursor can be envisioned through the acylation of a suitable lactone with an appropriate acylating agent, such as diethyl oxalate. This approach leverages the reactivity of enolates in a Claisen-type condensation.

Protocol 1: Synthesis of Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate

Materials:

  • 5,5-Dimethyl-dihydrofuran-2(3H)-one (γ,γ-dimethyl-γ-butyrolactone)

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add sodium ethoxide (1.1 eq) suspended in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of 5,5-Dimethyl-dihydrofuran-2(3H)-one (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous ethanol.

  • Add the solution from the dropping funnel to the stirred suspension of sodium ethoxide at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is approximately 2-3.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or silica gel column chromatography to afford Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate.

From Precursor to Agrochemical: The Acylation of the Tetronic Acid Core

The enol hydroxyl group of the tetronic acid scaffold (formed from our precursor) is a key handle for introducing diverse functionalities, which profoundly influences the biological activity of the final compound. Acylation of this group is a critical step in the synthesis of many commercial acaricides.[2][3]

Protocol 2: General Procedure for the Acylation of a Tetronic Acid Moiety

This protocol describes a general method for acylating a tetronic acid intermediate, which can be derived from our title precursor, to install the side chain necessary for biological activity.

Materials:

  • Tetronic acid intermediate (e.g., a spirocyclic derivative)

  • Acyl chloride (e.g., 3,3-dimethylbutyryl chloride for spiromesifen-like analogues)[3]

  • Triethylamine (Et₃N) or Pyridine as a base

  • Anhydrous dichloromethane (DCM) or Toluene as solvent

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the tetronic acid intermediate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C.

  • Add the acyl chloride (1.1 eq) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction with the addition of saturated ammonium chloride solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield the final acylated agrochemical.

Visualization of Synthetic and Logical Pathways

Diagram 1: Synthetic Pathway to Tetronic Acid-based Agrochemicals

This diagram illustrates the conceptual flow from a simple lactone to a potent spirocyclic tetronic acid acaricide, highlighting the position of the title precursor.

Synthesis_Pathway Lactone 5,5-Dimethyl- dihydrofuran-2(3H)-one Precursor Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl) -2-oxoacetate Lactone->Precursor Claisen Condensation (Protocol 1) Spiro_Intermediate Spirocyclic Tetronic Acid Intermediate Precursor->Spiro_Intermediate Further Cyclization & Elaboration Final_Product Active Agrochemical (e.g., Spiromesifen analogue) Spiro_Intermediate->Final_Product Acylation (Protocol 2)

Caption: Synthetic route from a lactone to an active agrochemical.

Diagram 2: Structure-Activity Relationship Logic

This diagram outlines the key molecular regions of the tetronic acid scaffold that are modified to optimize biological activity.

SAR_Logic cluster_0 Core Scaffold Optimization cluster_1 Biological Outcome Core Tetronic Acid Core (from Precursor) Spirocycle Spirocyclic Group (e.g., Cyclopentyl, Cyclohexyl) - Influences physical properties & steric profile Core->Spirocycle Aromatic_Substituent 3-Aryl Group (e.g., Mesityl, Dichlorophenyl) - Critical for binding to target enzyme Core->Aromatic_Substituent Acyl_Group Enol Acyl Group - Modulates activity spectrum (acaricidal vs. insecticidal) Core->Acyl_Group Activity Optimized Potency, Selectivity, and Crop Safety Spirocycle->Activity Aromatic_Substituent->Activity Acyl_Group->Activity

Caption: Key structural modifications for optimizing bioactivity.

Structure-Activity Relationships and Data Interpretation

Research into spirocyclic tetronic acid derivatives has revealed critical structure-activity relationships (SAR). The nature of the acyl group attached to the enol oxygen is paramount in defining the spectrum and potency of activity.[2]

For instance, slight modifications to this acyl chain can lead to significant shifts in efficacy against different pests. As demonstrated in the literature, introducing an oxalyl moiety can result in compounds with high ovicidal activity against spider mites, sometimes exceeding that of commercial standards like Spiromesifen.[1] This suggests that the oxalyl group may interact differently with the target enzyme or have different penetration properties into the egg.

Compound TypeTarget PestKey Structural FeatureRelative ActivityReference
SpiromesifenMites, Whiteflies3,3-dimethylbutyrate acyl groupCommercial Standard[3]
SpirodiclofenMites2,2-dimethylbutyrate acyl groupCommercial Standard[2]
Analogue 7hSpider Mite EggsPiperidine oxalyl acyl group2.3x Spiromesifen[1]
Analogue 7gSpider Mite EggsDiisopropylamino oxalyl acyl group1.4x Spiromesifen[1]

Table 1: Comparative Activity of Acylated Tetronic Acid Derivatives. This table summarizes how changes in the acyl group of the tetronic acid core impact biological activity against specific pests, based on published data.

The data clearly indicates that the core tetronic acid scaffold, derivable from precursors like Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate, is a launchpad for extensive chemical exploration. The ability to tune the biological activity through systematic modification of the acyl side-chain makes this a highly valuable strategy in modern agrochemical discovery.

Conclusion and Future Outlook

Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate and its structural congeners are not merely laboratory curiosities but are foundational building blocks in the synthesis of highly effective and commercially relevant agrochemicals. The synthetic protocols and SAR insights provided herein offer a roadmap for researchers to explore this chemical space further. The inherent versatility of the butenolide core, combined with a deep understanding of its derivatization, will continue to fuel the discovery of new crop protection agents with improved efficacy, selectivity, and environmental profiles. Future work will likely focus on developing even more efficient and sustainable synthetic routes to these precursors and exploring novel acyl groups to overcome emerging resistance and address unmet needs in global agriculture.

References

  • Design, Synthesis, Structure, and Acaricidal/Insecticidal Activity of Novel Spirocyclic Tetronic Acid Derivatives Containing an Oxalyl Moiety. Journal of Agricultural and Food Chemistry. [Link][2]

  • Design, synthesis, structure, and acaricidal/insecticidal activity of novel spirocyclic tetronic acid derivatives containing an oxalyl moiety. PubMed. [Link][1]

  • Spirodiclofen and Spiromesifen: Novel Acaricidal and Insecticidal Tetronic Acid Derivatives with a New Mode of Action. CHIMIA. [Link][3]

  • The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. ResearchGate. [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate Synthesis

Welcome to the Technical Support Center for the synthesis of complex heterocyclic intermediates. This guide is specifically engineered for researchers and drug development professionals experiencing yield bottlenecks dur...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of complex heterocyclic intermediates. This guide is specifically engineered for researchers and drug development professionals experiencing yield bottlenecks during the synthesis of ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate .

This molecule is synthesized via a crossed Claisen condensation between 5,5-dimethyl-4-oxotetrahydrofuran and diethyl oxalate. Below, we dissect the mechanistic causality of common failures, provide targeted troubleshooting FAQs, and outline a self-validating experimental protocol to maximize your synthetic yield.

Part 1: Mechanistic Causality & Reaction Dynamics

To troubleshoot yield issues, one must first understand the structural and thermodynamic drivers of this specific crossed Claisen condensation.

1. Absolute Regioselectivity via Steric Blocking: The ketone donor, 5,5-dimethyl-4-oxotetrahydrofuran, features a gem-dimethyl group at the C5 position. Because this position lacks α -protons, enolization is forced exclusively at the C3 position. This structural feature is highly advantageous, as it prevents the formation of regioisomeric mixtures. Therefore, any observed yield loss is almost entirely driven by competing intermolecular side reactions rather than poor regiocontrol.

2. The Role of the Electrophilic Acceptor: Diethyl oxalate acts exclusively as an electrophilic acceptor because it lacks α -hydrogens and cannot form an enolate[1]. However, it is highly susceptible to nucleophilic attack by water. In the presence of moisture, basic conditions rapidly hydrolyze diethyl oxalate into oxalic acid and ethanol, quenching the base and destroying the reagent stoichiometry[2].

3. Thermodynamic Driving Force: The fundamental event in the Claisen condensation is the dimerization followed by alcohol elimination from the resulting hemiacetal[3]. The reaction is thermodynamically driven to completion by the irreversible deprotonation of the resulting highly acidic α,γ -diketoester product[4]. Failing to provide a full stoichiometric equivalent of base prevents this irreversible step, stalling the reaction in an unfavorable equilibrium.

Part 2: Visualizing the Reaction Pathway

G A 5,5-dimethyl-4-oxotetrahydrofuran + Diethyl Oxalate B C3-Enolate Intermediate (Regioselective) A->B NaOEt / THF F Side Reaction: Oxalate Hydrolysis A->F Moisture (H2O) C Tetrahedral Intermediate B->C Nucleophilic Attack E Side Reaction: Ketone Self-Condensation B->E Excess Ketone D Target Product: Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate C->D -EtO⁻ (Irreversible)

Mechanistic pathway and competing side reactions in the crossed Claisen condensation.

Part 3: Troubleshooting Guides & FAQs

Q1: Why is my yield of ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate consistently below 40% with unreacted starting materials remaining? A1: The most common culprit is moisture. Diethyl oxalate is acutely sensitive to water and will hydrolyze under basic conditions to form oxalic acid[2]. This side reaction consumes both your electrophile and your base (e.g., Sodium Ethoxide). Intervention: Rigorously dry all solvents. Ensure your reaction flask is flame-dried and purged with inert gas (Argon/Nitrogen). Use freshly distilled or sure-seal anhydrous diethyl oxalate.

Q2: I am observing a significant amount of a dimeric byproduct on my LC-MS. How do I prevent the self-condensation of 5,5-dimethyl-4-oxotetrahydrofuran? A2: Self-condensation occurs when the local concentration of the ketone enolate is high relative to the diethyl oxalate acceptor. Because crossed Claisen reactions can yield complex mixtures if the donor acts as its own acceptor[1], you must manipulate the reaction kinetics. Intervention: Employ an inverse addition protocol. Pre-mix the diethyl oxalate and the base in the solvent, then add the 5,5-dimethyl-4-oxotetrahydrofuran dropwise over 30–60 minutes. This keeps the steady-state concentration of the unreacted ketone low, forcing the enolate to react exclusively with the abundant diethyl oxalate.

Q3: Does the choice of solvent significantly impact the yield and reaction time? A3: Yes. While ethanol is the traditional solvent for sodium ethoxide-mediated Claisen condensations, it often leads to poor solubility of complex intermediates and prolonged reaction times (up to 20 hours). Switching to a polar aprotic solvent like anhydrous tetrahydrofuran (THF) drastically reduces reaction times (often to mere minutes) and improves yields by enhancing the nucleophilicity of the enolate[5].

Q4: My reaction looks clean by TLC, but my isolated yield drops significantly after workup. What is causing this degradation? A4: The product is an α,γ -diketoester, which is highly susceptible to retro-Claisen cleavage if exposed to strong aqueous bases, or decarboxylation if heated excessively under strongly acidic conditions[3]. Intervention: Never use harsh alkaline washes (like NaOH or strong Na2​CO3​ ) during workup. Quench the reaction mixture cold (0 °C) with a weak acid (e.g., 10% aqueous acetic acid or saturated NH4​Cl ) until the pH reaches ~5-6 before extracting with an organic solvent[2].

Part 4: Quantitative Data Presentation

The following table summarizes the impact of different reaction parameters on the isolated yield of ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate, demonstrating the optimization trajectory.

EntryBase (Eq)SolventAddition MethodTempYield (%)Mechanistic Observation
1NaOEt (1.0)EtOHBatch (All at once)Reflux35%High self-condensation; base quenched by trace H2​O .
2NaOEt (1.2)EtOHDropwise ketone20 °C55%Reduced self-condensation; incomplete conversion due to solubility.
3NaH (1.2)THFDropwise ketone0 °C to RT82%Clean profile; fast reaction. Requires strict anhydrous handling.
4 NaOEt (1.2) THF Dropwise ketone 20 °C 87% Optimal balance of safety, solubility, and high yield[5].
Part 5: Self-Validating Experimental Protocol

This protocol utilizes the optimized conditions (Entry 4) to ensure maximum yield and reproducibility.

Materials Required:

  • 5,5-dimethyl-4-oxotetrahydrofuran (1.0 eq, limiting reagent)

  • Anhydrous Diethyl oxalate (1.2 eq)

  • Sodium ethoxide (NaOEt) powder, 95% (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 10% Aqueous Acetic Acid

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an Argon inlet. Allow it to cool under a continuous flow of Argon.

  • Acceptor & Base Loading: Add anhydrous THF (50 mL) to the flask, followed by NaOEt (1.2 eq). Stir to create a suspension. Inject anhydrous diethyl oxalate (1.2 eq) into the suspension.

    • Validation Check: The mixture should remain relatively clear/white. No significant exotherm should occur, as degenerate transesterification is thermoneutral.

  • Enolate Generation (Inverse Addition): Cool the reaction flask to 0 °C using an ice bath. Dissolve 5,5-dimethyl-4-oxotetrahydrofuran (1.0 eq) in 10 mL of anhydrous THF. Transfer this to the addition funnel and add it dropwise to the reaction mixture over 45 minutes.

    • Validation Check: As the ketone is added, the mixture will transition to a pale yellow/orange suspension. This color change indicates the successful formation of the highly conjugated β -diketoester enolate.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to 20 °C. Stir for 2 hours.

    • Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting ketone ( Rf​≈0.6 ) should disappear, replaced by a lower-running, UV-active product spot ( Rf​≈0.3 ).

  • Controlled Quenching: Cool the flask back to 0 °C. Slowly add 10% aqueous acetic acid dropwise until the pH of the aqueous layer is approximately 5-6.

    • Crucial Step: Do not over-acidify, and do not allow the mixture to heat up during the quench to prevent decarboxylation[3].

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude oil via flash column chromatography to yield the pure ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate.

References
  • Chemistry LibreTexts. "9.8: Mixed Claisen Condensations".[Link]

  • Celon Pharma. "Fast Claisen condensation reaction optimization in a continuous flow reactor".[Link]

  • Michigan State University Chemistry. "Reactions at the α-Carbon".[Link]

Sources

Optimization

Technical Support Center: Optimizing Derivatization of Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate

Welcome to the technical support center for the derivatization of Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the derivatization of Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes. Here, we delve into the causality behind experimental choices, offering field-proven insights to overcome common challenges.

Section 1: Understanding the Core Chemistry

Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate is a β-ketoester. The chemistry of β-ketoesters is rich and versatile, often involving the acidic α-hydrogen located between the two carbonyl groups. This acidity allows for the formation of a stabilized enolate, which is a powerful nucleophile in various carbon-carbon bond-forming reactions.[1][2] However, this reactivity also presents challenges, including susceptibility to hydrolysis and side reactions if conditions are not meticulously controlled.

Derivatization of this molecule typically targets one of the two carbonyl groups or the ester functionality to enhance its properties for analysis (e.g., by gas chromatography) or to prepare it for subsequent synthetic steps. Common derivatization strategies include the formation of hydrazones, oximes, or silylation of the enol form.[3][4][5]

Fundamental Reaction Pathway: Enolate Formation

The key to many derivatization reactions of this substrate is the initial deprotonation of the α-hydrogen to form an enolate.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack Substrate Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate Enolate Stabilized Enolate Ion Substrate->Enolate Deprotonation Base Base (e.g., NaOEt, LDA) Electrophile Derivatizing Agent (Electrophile) Enolate->Electrophile Reacts with Derivative Derivatized Product Enolate->Derivative SN2 Reaction

Caption: General workflow for the derivatization of a β-ketoester via enolate formation.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

FAQ 1: Low or No Product Yield

Question: I am consistently observing low or no yield of my desired derivatized product. What are the likely causes and how can I troubleshoot this?

Answer: Low or no product yield is a common issue that can often be traced back to a few key factors. Let's break down the potential culprits and their solutions.

Potential Cause 1: Presence of Moisture

The presence of water can significantly hinder or completely stop many derivatization reactions.[6] Moisture can hydrolyze the ester functionality of your starting material or product, especially under basic or acidic conditions.[7] It can also decompose many common derivatizing reagents, such as silylating agents.[6]

Solutions:

  • Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use.

  • Dry Your Starting Material: Lyophilize or dry your starting material under high vacuum to remove any residual water.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

Potential Cause 2: Inappropriate Base or Catalyst

The choice of base or catalyst is critical. For reactions proceeding via an enolate, the base must be strong enough to deprotonate the α-hydrogen but not so strong that it promotes unwanted side reactions.

Solutions:

  • Base Selection: For enolate formation, sodium ethoxide (NaOEt) in ethanol is a common choice to avoid transesterification. For more challenging deprotonations, stronger bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) can be used, but require strictly anhydrous conditions.[7]

  • Catalyst for Carbonyl Derivatization: For reactions targeting the ketone, such as hydrazone or oxime formation, an acidic catalyst is often required to activate the carbonyl group.[8] Weak acids like acetic acid are often preferred over strong mineral acids to prevent degradation of the product.[8]

Potential Cause 3: Suboptimal Reaction Conditions

Time, temperature, and reagent concentration are all critical parameters that must be optimized for each specific derivatization reaction.[6][9]

Solutions:

  • Temperature: Some reactions require elevated temperatures to proceed at a reasonable rate, while others need to be cooled to prevent side reactions.[6][10] It is crucial to empirically determine the optimal temperature for your specific transformation.

  • Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times can lead to product degradation.

  • Reagent Stoichiometry: It is generally recommended to use an excess of the derivatizing reagent to drive the reaction to completion.[6] A molar ratio of at least 2:1 of the derivatizing reagent to the active hydrogen is a good starting point for silylation reactions.[6]

G cluster_0 Troubleshooting Low Yield Start Low/No Product Yield Check_Moisture Is Moisture Present? Start->Check_Moisture Check_Base Is the Base/Catalyst Correct? Check_Moisture->Check_Base No Solution_Moisture Use Anhydrous Solvents Dry Starting Material Inert Atmosphere Check_Moisture->Solution_Moisture Yes Check_Conditions Are Reaction Conditions Optimal? Check_Base->Check_Conditions Yes Solution_Base Select Appropriate Base (e.g., NaOEt, LDA) Use Weak Acid Catalyst for Carbonyls Check_Base->Solution_Base No Solution_Conditions Optimize Temperature Optimize Reaction Time Increase Reagent Concentration Check_Conditions->Solution_Conditions No Success Improved Yield Check_Conditions->Success Yes Solution_Moisture->Success Solution_Base->Success Solution_Conditions->Success

Caption: Decision-making workflow for troubleshooting low product yield.

FAQ 2: Presence of Multiple Products or Impurities

Question: My reaction mixture shows multiple spots on TLC or multiple peaks in my chromatogram. What could be causing this and how can I improve the selectivity?

Answer: The formation of multiple products or the presence of significant impurities often points to side reactions or incomplete reactions.

Potential Cause 1: Side Reactions

The bifunctional nature of your starting material (a β-ketoester) makes it susceptible to various side reactions.

  • Hydrolysis and Decarboxylation: As mentioned, water can lead to the hydrolysis of the ester, and the resulting β-keto acid can readily decarboxylate upon heating.[1][2]

  • Self-Condensation: Under strongly basic conditions, the enolate of your starting material can react with another molecule of the starting material in a Claisen-type condensation.[11]

Solutions:

  • Strictly Anhydrous Conditions: To prevent hydrolysis, always use dry solvents and reagents.[7]

  • Controlled Temperature: Avoid excessive heat to minimize the risk of decarboxylation.

  • Slow Addition of Reagents: Adding the base or derivatizing agent slowly and at a controlled temperature can help to minimize self-condensation reactions.

Potential Cause 2: Incomplete Derivatization

If the derivatization reaction does not go to completion, you will have a mixture of starting material and product.

Solutions:

  • Re-optimize Reaction Conditions: Revisit the optimization of reaction time, temperature, and reagent concentration as described in FAQ 1.[3]

Potential Cause 3: Tautomerization

Keto-enol tautomerism can sometimes lead to the formation of multiple derivatives if both the keto and enol forms can react with the derivatizing agent.

Solutions:

  • For GC Analysis: A two-step derivatization is often employed. First, a methoximation reaction is used to "lock" the keto group as a methoxime, preventing tautomerization. This is then followed by silylation of any other active hydrogens.[3][12]

Optimized Derivatization Protocols

Below are two example protocols for common derivatization strategies. Note: These are starting points and may require further optimization for your specific application.

Protocol 1: Hydrazone Formation for LC-MS Analysis

This protocol is suitable for derivatizing the ketone functionality to improve chromatographic retention and ionization efficiency.

ParameterRecommended ConditionRationale
Derivatizing Reagent 2,4-Dinitrophenylhydrazine (DNPH)Forms a stable hydrazone with a UV-active and easily ionizable aromatic group.
Solvent Acetonitrile/Water mixtureA combination of organic and aqueous solvents is often optimal for both solubility and reaction efficiency.
Catalyst Acetic Acid (1-2% v/v)Provides mild acidic conditions to catalyze the reaction without causing significant degradation of the hydrazone product.[8]
Temperature 30-50 °CMild heating can increase the reaction rate.[8]
Reaction Time 30-60 minutesMonitor by TLC or LC-MS to determine completion.[8]
Reagent Ratio 2-5 fold molar excess of DNPHEnsures the reaction goes to completion.

Step-by-Step Methodology:

  • Dissolve the Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate in the acetonitrile/water mixture.

  • Add the acetic acid catalyst.

  • Add the DNPH solution and stir the mixture at the optimized temperature.

  • Monitor the reaction progress.

  • Once complete, quench the reaction (e.g., by neutralizing the acid) and proceed with sample cleanup and analysis.

Protocol 2: Two-Step Methoximation-Silylation for GC-MS Analysis

This protocol is designed to produce a volatile and thermally stable derivative suitable for GC analysis.[3]

ParameterRecommended ConditionRationale
Step 1: Methoximation
Reagent Methoxyamine hydrochloride in pyridineConverts the ketone to a methoxime, preventing tautomerization.[3][12] Pyridine acts as both a solvent and a catalyst.[12]
Temperature 60-80 °CRequires heating to proceed efficiently.
Time 30-60 minutes
Step 2: Silylation
Reagent BSTFA with 1% TMCS or MSTFASilylates any remaining active hydrogens (e.g., on the enol form if present) to increase volatility.[3]
Temperature 60-80 °CSilylation is also typically performed at elevated temperatures.[13]
Time 30-60 minutes

Step-by-Step Methodology:

  • Dissolve the sample in pyridine and add the methoxyamine hydrochloride solution.

  • Heat the mixture to complete the methoximation step.

  • Cool the mixture and add the silylating reagent (e.g., BSTFA).

  • Reheat the mixture to complete the silylation.

  • The sample is now ready for GC-MS analysis.

Section 3: References

  • Optimization of derivatization conditions for the four reactive... - ResearchGate. (n.d.). Retrieved from [Link]

  • How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?. (2021, October 29). Retrieved from [Link]

  • AN OPTIMIZED METHOD FOR THE DETERMINATION OF VOLATILE AND SEMI-VOLATILE ALDEHYDES AND KETONES IN AMBIENT PARTICULATE MATTER. (n.d.). Retrieved from [Link]

  • CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate. (n.d.). Google Patents. Retrieved from

  • ethyl diazoacetate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Derivatization. (n.d.). Retrieved from [Link]

  • Xu, et al. (2012). Derivatization followed by gas chromatography‐mass spectrometry for quantification of ethyl carbamate in alcoholic beverages. Journal of Separation Science. DOI: 10.1002/jssc.201101077

  • ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate. (n.d.). NextSDS. Retrieved from [Link]

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021, December 18). PMC. Retrieved from [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013, October 31). PMC. Retrieved from [Link]

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. (n.d.). Retrieved from [Link]

  • The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). (2020, September 14). Master Organic Chemistry. Retrieved from [Link]

  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. (n.d.). PMC. Retrieved from [Link]

  • Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. (2025, May 22). JoVE. Retrieved from [Link]

  • Some (but not all) of the following keto esters can be formed by Dieckmann condensations. Determine which ones are possible, and draw the starting diesters. (n.d.). Pearson. Retrieved from [Link]

  • Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. (2021, February 14). YouTube. Retrieved from [Link]

Sources

Troubleshooting

Overcoming low reactivity of the oxolanone ring in "Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate"

Last Updated: March 20, 2026 Welcome to the technical support guide for Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate. This document provides in-depth troubleshooting and experimental protocols for researchers enc...

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Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: March 20, 2026

Welcome to the technical support guide for Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate. This document provides in-depth troubleshooting and experimental protocols for researchers encountering low reactivity of the oxolanone (γ-butyrolactone) ring in this molecule. Our goal is to provide you with the scientific rationale and actionable steps to overcome common synthetic challenges.

Frequently Asked Questions (FAQs)
Q1: Why is the oxolanone ring in my compound so resistant to nucleophilic attack and ring-opening?

The low reactivity of the γ-butyrolactone ring in this specific compound is primarily due to a combination of steric and electronic factors.

  • Steric Hindrance: The most significant factor is the presence of the gem-dimethyl group at the C5 position of the oxolanone ring. These two methyl groups create a sterically congested environment around the carbonyl carbon (C4), physically blocking the trajectory of incoming nucleophiles.

  • Thorpe-Ingold Effect: The gem-dimethyl group also introduces angle compression, a phenomenon known as the Thorpe-Ingold effect.[1][2] This effect alters the bond angles within the molecule, leading to a more thermodynamically stable five-membered ring.[1][3] Consequently, there is a higher energy barrier for the ring to open, as it must overcome this inherent stability.[2][4] The increased steric bulk of substituents effectively favors the cyclic state.[5]

  • Electronic Effects: While less dominant than sterics, the electron-withdrawing nature of the ethyl-2-oxoacetate substituent at the C3 position can slightly decrease the electron density on the ring oxygen, making it a less effective leaving group upon ring opening.

Q2: I'm attempting a simple base-catalyzed hydrolysis with NaOH/KOH, but the reaction is not proceeding. What is happening?

Standard base-catalyzed hydrolysis often fails for this substrate due to the severe steric hindrance mentioned in Q1. The hydroxide ion (OH⁻), while a potent nucleophile, is too sterically demanding to efficiently attack the hindered carbonyl carbon at the C4 position. The high thermodynamic stability of the gem-dimethyl substituted ring means that forcing conditions (high temperatures, long reaction times) may be required, which can often lead to decomposition or undesirable side reactions, such as enolization at the C3 position.

Q3: Are there alternative strategies to activate the lactone ring for nucleophilic attack?

Yes. When direct nucleophilic attack is disfavored, the strategy must shift to activating the lactone itself to make it more electrophilic. The two primary approaches are:

  • Acid Catalysis: Both Brønsted and Lewis acids can be employed. Protonating the carbonyl oxygen with a strong Brønsted acid makes the carbonyl carbon significantly more electrophilic and susceptible to attack by weaker nucleophiles like water or alcohols.[6][7][8]

  • Lewis Acid Catalysis: Lewis acids coordinate to the carbonyl oxygen, withdrawing electron density and dramatically increasing the electrophilicity of the carbonyl carbon. This is a highly effective method for activating sterically hindered carbonyls and can facilitate reactions with a broader range of nucleophiles.[9][10][11][12]

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols to overcome the low reactivity of the oxolanone ring.

Guide 1: Overcoming Failed Hydrolysis Reactions

If standard basic hydrolysis has failed, acid-catalyzed methods are the logical next step.

This protocol utilizes a strong acid to activate the lactone, allowing for hydrolysis with water. The mechanism is typically a bimolecular process (AAC2) involving protonation followed by nucleophilic attack of water.[6][7]

Step-by-Step Methodology:

  • Dissolution: Dissolve Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate (1.0 eq) in a suitable solvent mixture such as 1,4-dioxane and water (e.g., a 3:1 ratio).

  • Acid Addition: Add a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in a significant concentration (e.g., 1-3 M).

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting carboxylic acid via column chromatography or recrystallization.

Causality: The highly acidic conditions protonate the carbonyl oxygen, creating a resonance-stabilized cation. This greatly enhances the electrophilicity of the carbonyl carbon, overcoming the steric barrier and allowing the weakly nucleophilic water molecule to attack and initiate ring opening.[13]

Guide 2: Facilitating Reactions with Amine Nucleophiles (Aminolysis)

Direct aminolysis is often challenging. Lewis acid catalysis is a powerful tool to promote this transformation by activating the lactone ring.

This protocol uses a Lewis acid to activate the lactone, enabling the ring-opening reaction with a primary or secondary amine.

Step-by-Step Methodology:

  • Setup: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the starting lactone (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane (DCM) or toluene).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Lewis Acid Addition: Add the Lewis acid catalyst (e.g., trimethylaluminum (AlMe₃), titanium(IV) isopropoxide (Ti(Oi-Pr)₄), or boron trifluoride etherate (BF₃·OEt₂)) (1.1 - 2.0 eq) dropwise. Stir for 15-30 minutes.

  • Nucleophile Addition: Add the desired amine (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required for less reactive amines.

  • Quenching & Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or a dilute HCl solution at 0 °C.

  • Extraction & Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over Na₂SO₄, and purify as described in Protocol 1.1.

Causality: The Lewis acid coordinates strongly to the carbonyl oxygen. This polarization of the C=O bond makes the carbonyl carbon highly electrophilic, facilitating attack by the amine nucleophile, which would otherwise be sterically inhibited.

Problem Method Catalyst Solvent Temp (°C) Key Considerations
Failed Hydrolysis Acid-Catalyzed HydrolysisH₂SO₄ (2 M)Dioxane/H₂O80-100Requires careful neutralization during workup.
Failed Aminolysis Lewis Acid-MediatedAlMe₃ (1.5 eq)Toluene0 to RTStrict anhydrous conditions are essential.
Failed Aminolysis Lewis Acid-MediatedTi(Oi-Pr)₄ (1.5 eq)DCM0 to RTCan be milder than AlMe₃; suitable for sensitive substrates.
Visual Workflow & Mechanism Diagrams

To further clarify the experimental logic, the following diagrams illustrate the troubleshooting workflow and a key reaction mechanism.

G Troubleshooting Workflow for Oxolanone Ring Opening cluster_0 Initial Attempt cluster_1 Troubleshooting Path Start Start: Reaction with Ethyl 2-(5,5-dimethyl-4- oxooxolan-3-yl)-2-oxoacetate Reaction Attempt Direct Nucleophilic Addition (e.g., NaOH/H₂O or R₂NH) Start->Reaction Check Reaction Complete? Reaction->Check Activate Activate Lactone Ring Check->Activate No Success Success: Purify Product Check->Success Yes Acid Brønsted Acid Catalysis (Protocol 1.1) For Hydrolysis Activate->Acid Lewis Lewis Acid Catalysis (Protocol 2.1) For Aminolysis / Other Nu- Activate->Lewis Acid->Success Decomp Failure: Decomposition or No Reaction. Re-evaluate strategy. Acid->Decomp If unsuccessful Lewis->Success Lewis->Decomp If unsuccessful

Caption: Simplified mechanism of Lewis acid-catalyzed aminolysis.

References
  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry. Available at: [Link] [6][8]2. Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. PubMed. Available at: [Link] [7]3. Cossy, J., et al. (2005). Selective Lewis Acid Catalyzed Transformation (γ-Butyrolactone versus Cyclopropane) of 2-Methoxy-4-benzyltetrahydrofuran Derivatives. Efficient Synthesis of Lignan Lactones. Organic Letters. Available at: [Link] [9]4. Wikipedia contributors. (2023). Thorpe–Ingold effect. Wikipedia. Available at: [Link] [1]5. Cossy, J., et al. (2005). Selective Lewis Acid Catalyzed Transformation (γ-Butyrolactone versus Cyclopropane) of 2-Methoxy-4-benzyltetrahydrofuran Derivatives. Efficient Synthesis of Lignan Lactones. R Discovery. Available at: [Link] [10]6. Chem-Station. (2016). Thorpe-Ingold Effect. Chem-Station International Edition. Available at: [Link] [2]7. Cossy, J., et al. (2005). Selective Lewis acid catalyzed transformation (gamma-butyrolactone versus cyclopropane) of 2-methoxy-4-benzyltetrahydrofuran derivatives. Efficient synthesis of lignan lactones. PubMed. Available at: [Link] [11]8. Mandal, S. (2015). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. MACBS. Available at: [Link] [4]9. Mándi, A., & Kurtán, T. (2019). Thorpe–Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base. PubMed. Available at: [Link] [3]10. Allery, M. (2022). Conformation: Thorpe-Ingold Effect. YouTube. Available at: [Link] [5]11. Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link] [13]12. Cossy, J., et al. (2011). Lewis acid-catalyzed enantiospecific [3 + 2] annulations of γ-butyrolactone fused cyclopropanes with aromatic aldehydes: synthesis of chiral furanolignans. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate

Welcome to the Process Chemistry Troubleshooting Portal. This guide is designed for researchers, scientists, and drug development professionals scaling up the synthesis of ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoace...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Troubleshooting Portal. This guide is designed for researchers, scientists, and drug development professionals scaling up the synthesis of ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate (CAS: 1880830-14-7). This compound is a highly valued β-keto-α'-ketoester intermediate, frequently utilized in the synthesis of advanced therapeutics, including Bruton's tyrosine kinase (BTK) inhibitors targeting C481 mutations .

The core chemical transformation relies on the cross-Claisen condensation of 5,5-dimethyltetrahydrofuran-3-one with diethyl oxalate . Below are field-proven insights, self-validating protocols, and troubleshooting steps to ensure high-yield production.

Section 1: Reaction Engineering & Enolate Chemistry (FAQ)

Q: Why does the enolization occur exclusively at the C3 position, and how do we maintain this regioselectivity during scale-up? A: Causality: The starting material features a gem-dimethyl group adjacent to the ketone carbonyl (at the C5 position relative to the oxygen). This quaternary carbon completely blocks enolization on that side because it lacks α-protons. Consequently, deprotonation is thermodynamically and kinetically forced to occur exclusively at the C3 methylene position, ensuring 100% regioselectivity. During scale-up, the primary risk is not regioselectivity, but rather the exothermic self-condensation (aldol addition) of the C3 enolate with another molecule of the starting ketone. To prevent this, diethyl oxalate must be present in slight excess, and the base must be dosed slowly to keep the steady-state concentration of the unreacted enolate low.

Q: The reaction stalls at 70–80% conversion on the 5 kg scale. Adding more base doesn't push it to completion. Why? A: Causality: The cross-Claisen condensation is a reversible equilibrium. The forward reaction is driven by the deprotonation of the highly acidic product (a β-dicarbonyl equivalent) to form a stable enolate sink. However, the reaction generates ethanol as a byproduct. On a large scale in highly concentrated solutions, the accumulated ethanol shifts the equilibrium backward. Furthermore, trace moisture in the hygroscopic diethyl oxalate will hydrolyze the ester, irreversibly consuming the base. Solution: Implement a vacuum distillation protocol or use a Dean-Stark apparatus (if using a solvent like toluene) to continuously strip out the ethanol byproduct. Ensure diethyl oxalate is rigorously dried before use.

Section 2: Base & Solvent Selection for Scale-Up

Selecting the correct base and solvent system is critical for balancing kinetic control, safety, and thermodynamic driving forces.

Base / Solvent SystemOperating TempYield (1kg scale)Impurity ProfileScale-Up Suitability & Causality
NaH / THF 0 °C to RT82%Low aldol dimerPoor: Hydrogen gas evolution poses severe flammability/explosion risks on large scale.
LiHMDS / THF -78 °C88%Very cleanModerate: Excellent kinetic control, but cryogenic cooling is cost-prohibitive at production scale.
NaOEt / EtOH Reflux55%High transesterificationPoor: Excess EtOH shifts the Claisen equilibrium backward and causes ester exchange.
NaOEt / Toluene 0 °C to 25 °C85%Trace aldol dimerExcellent: Toluene allows for the continuous azeotropic removal of the EtOH byproduct, driving conversion.
Section 3: Workup & Isolation Troubleshooting

Q: We are experiencing severe, unbreakable emulsions during the aqueous quench. How can we resolve this? A: Causality: The product is a β-dicarbonyl equivalent with a pKa of approximately 5.0–6.0. If the quench is performed with standard water or a weak bicarbonate solution, the product remains partially ionized as a sodium enolate. This amphiphilic molecule acts as a powerful surfactant, stabilizing the organic/aqueous interface and causing severe emulsions. Solution: The quench must be a self-validating acidic system. Adjust the aqueous phase to strictly pH 2.0–3.0 using 1M HCl or 10% KHSO4 before phase separation. This fully protonates the enol, breaking the emulsion and driving the product entirely into the organic phase.

Section 4: Step-by-Step Validated Methodology (1 kg Scale)

This protocol utilizes the optimized NaOEt/Toluene system to ensure a self-validating, high-yield workflow.

  • Reactor Preparation: Purge a 20 L jacketed glass-lined reactor with N2. Charge 5,5-dimethyltetrahydrofuran-3-one (1.00 kg, 8.76 mmol) and anhydrous Toluene (8.0 L).

  • Electrophile Addition: Charge diethyl oxalate (1.41 kg, 9.64 mmol, 1.1 eq). Cool the internal temperature ( Tint​ ) to 0 °C.

  • Base Dosing: Slowly dose Sodium Ethoxide (21 wt% in EtOH, 3.12 kg, 1.1 eq) via an addition funnel over 3 hours. Maintain Tint​ ≤ 5 °C to suppress exothermic self-condensation.

  • Aging & Distillation: Warm the reactor to 25 °C and age for 2 hours. Apply mild vacuum (200 mbar) to distill off the ethanol/toluene azeotrope, shifting the equilibrium forward.

  • IPC Check: Pull a sample for HPLC analysis. The system is validated to proceed only when the starting ketone is < 3% (Area).

  • Acidic Quench: Cool to 5 °C. Slowly add 10% aqueous KHSO4 (5.0 L) until the aqueous phase stabilizes at pH 2.5.

  • Phase Separation: Stir vigorously for 15 minutes, then allow to settle for 30 minutes. Separate the lower aqueous phase. Wash the organic phase with brine (3.0 L).

  • Isolation: Concentrate the toluene layer under reduced pressure to a thick oil. Crystallize the product by adding heptane (4.0 L) and cooling to -10 °C. Filter and dry under vacuum to yield the final product.

Section 5: Process Workflow Diagram

ProcessWorkflow Start Start: 5,5-dimethyltetrahydrofuran-3-one + Diethyl Oxalate in Toluene Base Continuous Base Dosing (NaOEt, Toluene, 0-5°C) Start->Base Distill Vacuum Azeotropic Distillation (Remove EtOH byproduct) Base->Distill IPC IPC Check (HPLC) Target: >95% Conversion Distill->IPC Decision Conversion > 95%? IPC->Decision Quench Acidic Quench (pH 2-3) & Phase Separation Decision->Quench Yes Trouble Troubleshooting: Continue Distillation / Add 0.1 eq Base Decision->Trouble No Product Organic Phase Concentration & Crystallization (Heptane) Quench->Product Trouble->IPC

Fig 1: Process workflow and IPC decision tree for the scale-up synthesis of the 2-oxoacetate intermediate.

References
  • Title: US Patent 10,464,905 B2 - Compounds useful as kinase inhibitors Source: Google Patents URL
  • Title: Synthesis of Azaheterocycles from Aryl Ketone O-Acetyl Oximes and Internal Alkynes by Cu–Rh Bimetallic Relay Catalysts Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Diethyl Oxalate (Compound Summary) Source: PubChem URL: [Link]

Troubleshooting

Technical Support Center: Characterization of By-products in the Synthesis of Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate

Welcome to the technical support center for the synthesis and characterization of ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate. This guide is designed for researchers, scientists, and professionals in drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and characterization of ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate. This guide is designed for researchers, scientists, and professionals in drug development who may encounter unexpected by-products during their synthetic procedures. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you identify and manage these impurities, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yields can stem from several factors in the synthesis of complex molecules like ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate, which is structurally related to DL-Pantolactone.[1] Key areas to investigate include:

  • Incomplete Aldol Condensation: The initial reaction forming the carbon skeleton may not have proceeded to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or a relevant spectroscopic method is crucial.

  • Catalyst Inactivity: If a base catalyst is used, it may be old or inactive. Using a fresh batch of catalyst is recommended.[2]

  • Suboptimal Reaction Temperature: The aldol condensation is often exothermic.[2] Poor temperature control can lead to the formation of undesired side products.[2]

  • Product Loss During Work-up: The target molecule's polarity may lead to losses during aqueous extraction. Multiple extractions with a suitable organic solvent can help maximize recovery.[2]

Q2: I am observing significant side product formation. What are the common side reactions?

A2: Side product formation is a common challenge. Based on the likely synthesis pathway analogous to that of DL-Pantolactone from isobutyraldehyde and formaldehyde, potential side reactions include:[2][3]

  • Formation of Ethers: Under certain conditions, side reactions can lead to the formation of ethers.

  • Unreacted Starting Materials: Residual starting materials may remain in the crude product.[2]

  • Polymerization: Formaldehyde is prone to polymerization, which can be minimized by slow addition and controlled temperature.

Q3: The final product is impure after purification. What are the likely impurities and how can I remove them?

A3: Impurities can originate from starting materials, side products, or decomposition during work-up.

  • Unreacted Starting Materials: As mentioned, residual starting materials can be an issue. Careful monitoring of the reaction progress can help ensure it goes to completion.[2]

  • Di-alkylation Products: Depending on the reaction conditions, multiple additions of the starting materials can occur.

  • Purification Strategy: For purification, column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) is often effective. Recrystallization from a suitable solvent system can also be employed to remove minor impurities.[2]

Troubleshooting Guide: By-product Characterization

When an unknown by-product is detected, a systematic approach to its characterization is essential. This guide provides a step-by-step workflow for identifying unknown impurities.

Step 1: Preliminary Analysis and Isolation

The first step is to isolate the by-product from the main product and other components of the reaction mixture.

  • Technique: High-Performance Liquid Chromatography (HPLC) or Flash Column Chromatography are the recommended methods for isolation.

  • Protocol:

    • Develop a suitable solvent system using TLC to achieve good separation between the main product and the by-product.

    • Perform preparative HPLC or flash chromatography to isolate a pure sample of the by-product.

    • Confirm the purity of the isolated by-product by analytical HPLC or TLC.

cluster_0 By-product Isolation Workflow Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Spot Solvent System Optimization Solvent System Optimization TLC Analysis->Solvent System Optimization Develop Method Preparative Chromatography Preparative Chromatography Solvent System Optimization->Preparative Chromatography Apply Optimized Solvent System Purity Check Purity Check Preparative Chromatography->Purity Check Collect Fractions Isolated By-product Isolated By-product Purity Check->Isolated By-product Confirm Purity

Caption: Workflow for the isolation of an unknown by-product.

Step 2: Spectroscopic Analysis

Once the by-product is isolated and pure, a combination of spectroscopic techniques should be employed for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number of different types of protons and their neighboring protons. The chemical shift, integration, and multiplicity of the signals are key parameters.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments help to establish connectivity between protons and carbons, providing a detailed picture of the molecular structure.

Hypothetical ¹H NMR Data for Potential By-products
Expected Chemical Shifts (ppm)
By-product Type
Unreacted Aldehyde
Ether By-product
Polymerized Material
  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, allowing for the determination of its elemental composition.

    • Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can give valuable clues about its structure.[4]

Step 3: Data Interpretation and Structure Elucidation

The final step involves piecing together all the analytical data to propose a structure for the by-product.

cluster_1 Structure Elucidation Workflow Isolated_Byproduct Isolated By-product NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, 2D) Isolated_Byproduct->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (HRMS, Fragmentation) Isolated_Byproduct->Mass_Spectrometry Data_Integration Integrate Spectroscopic Data NMR_Spectroscopy->Data_Integration Mass_Spectrometry->Data_Integration Proposed_Structure Propose Structure Data_Integration->Proposed_Structure

Sources

Reference Data & Comparative Studies

Validation

Advanced Synthon Profiling: Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate vs. Traditional Ketoesters in Complex Heterocycle Synthesis

Executive Summary The transition from flat, 2D aromatic rings to structurally rigid, sp³-rich 3D scaffolds is a defining trend in modern drug discovery. Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate (CAS: 1880830-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, 2D aromatic rings to structurally rigid, sp³-rich 3D scaffolds is a defining trend in modern drug discovery. Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate (CAS: 1880830-14-7) represents a highly specialized, next-generation building block designed to meet this demand. Featuring a conformationally restricted oxolane (tetrahydrofuran) core, a sterically demanding gem-dimethyl group, and a highly electrophilic 2-oxoacetate moiety, this compound offers unique divergent reactivity compared to traditional acyclic or simple cyclic ketoesters.

This guide objectively evaluates the structural advantages, comparative performance, and mechanistic utility of this oxolane-ketoester against conventional alternatives like ethyl acetoacetate and ethyl 2-oxocyclopentanecarboxylate.

Structural Analysis & Reactivity Profiling

To understand the synthetic superiority of Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate in specific workflows, we must analyze the causality behind its structural features:

  • The gem-Dimethyl Advantage (Steric Blocking): In traditional cyclic ketoesters, multiple enolization sites often lead to complex mixtures during alkylation or condensation. The 5,5-dimethyl group in our target compound completely blocks enolization at the C5 position. This forces incoming nucleophiles to interact exclusively with the C3/C4 sites or the exocyclic oxoacetate, ensuring high regioselectivity. Furthermore, this moiety is a critical pharmacophore feature found in potent natural products like , an alternative oxidase inhibitor[1].

  • Vicinal Electrophilicity: While standard β-ketoesters rely on a single highly reactive β-carbonyl[2], this compound features a 2-oxoacetate side chain. The combination of the C4 oxolane ketone and the adjacent α-ketoester creates a dual-electrophilic zone. This is highly prized for formal [2+2] cycloadditions and the synthesis of complex fused heterocycles like indazoles[3].

  • Thorpe-Ingold Effect in Cyclization: The bulky gem-dimethyl group compresses the internal bond angles of the oxolane ring, pushing the C3 substituents closer together. This significantly lowers the activation energy for intramolecular cyclizations, driving higher yields for spirocyclic products compared to flexible acyclic precursors.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of the oxolane-ketoester against standard alternatives in typical heterocycle synthesis workflows.

ParameterEthyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetateEthyl 2-oxocyclopentanecarboxylateEthyl Acetoacetate
Scaffold Rigidity High (sp³-rich oxolane ring)Moderate (carbocycle)Low (acyclic)
Typical Cyclization Yield 85–92% (Driven by Thorpe-Ingold effect)60–75%70–85%
Diastereomeric Ratio (dr) >95:5 (Sterically directed by gem-dimethyl)~80:20N/A (Forms flat aromatic rings)
Electrophilic Sites 2 (C4 ketone, exocyclic α-keto)1 (β-keto)1 (β-keto)
Enolization Sites Restricted (C5 blocked)Multiple (C1, C3)Multiple (C2, C4)
Primary Application Spirocycles, Ascofuranone analogs[4], Fused pyrazolesFused carbocyclesSimple pyrazoles / isoxazoles

Experimental Workflow: Self-Validating Spirocyclization

To demonstrate the practical application of this synthon, below is a highly optimized, self-validating protocol for the divergent synthesis of a spiro-oxolane pyrazole via sequential condensation.

Objective:

Synthesize a rigid spiro-oxolane pyrazole utilizing the dual-electrophilic nature of Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate.

Step 1: Chemoselective Exocyclic Condensation
  • Procedure: Dissolve 1.0 eq of the oxolane-ketoester in anhydrous ethanol. Dropwise add 1.0 eq of phenylhydrazine at 0 °C. Stir for 2 hours.

  • Causality: Why does the reaction not occur at the ring ketone first? The lower steric hindrance and higher inherent electrophilicity of the exocyclic 2-oxoacetate carbonyl—compared to the sterically shielded C4 oxolane ketone—dictate exclusive initial nucleophilic attack at the α-keto position.

  • Self-Validation Check: Extract a 0.1 mL aliquot, remove the solvent in vacuo, and perform a rapid IR or ¹³C NMR analysis. The disappearance of the α-keto stretch (~1730 cm⁻¹) while retaining the strained oxolane ketone stretch (~1760 cm⁻¹) validates that chemoselectivity has been achieved before proceeding to cyclization.

Step 2: Acid-Catalyzed Spirocyclization
  • Procedure: Introduce 0.1 eq of p-toluenesulfonic acid (p-TsOH) to the reaction mixture and elevate the temperature to 80 °C (reflux) for 4 hours.

  • Causality: The introduction of a Brønsted acid protonates the C4 oxolane ketone, increasing its susceptibility to intramolecular nucleophilic attack by the secondary amine of the newly formed hydrazone intermediate. The steric bulk of the gem-dimethyl group forces the side chain into a reactive conformation, accelerating the ring closure.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The shift from a polar, hydrogen-bonding intermediate to a highly non-polar, UV-active spiro-fused product confirms successful cyclization.

Pathway Visualization

The following diagram illustrates the mechanistic divergence between the rigid oxolane-ketoester and a traditional acyclic ketoester when subjected to dinucleophilic condensation.

Ketoester_Pathway A Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl) -2-oxoacetate C Hydrazone Intermediate (Exocyclic Condensation) A->C Step 1: Selective Nucleophilic Attack B Dinucleophile (e.g., Phenylhydrazine) B->C E Traditional Ketoester (Ethyl Acetoacetate) B->E D Spiro-oxolane Pyrazole (Rigid 3D Scaffold) C->D Step 2: Intramolecular Cyclization (Acid Cat.) F Standard Pyrazole (Flat 2D Scaffold) E->F Direct Condensation (Low Rigidity)

Reaction pathway: Spirocyclization of oxolane-ketoester vs. traditional acyclic ketoesters.

References

  • [1] Ascofuranone - Wikipedia. URL: [Link]

  • [4] Ascofuranone | C23H29ClO5 | CID 6434242 - PubChem (NIH). URL:[Link]

  • [2] Enantioselective Organocatalyzed Transformations of β-Ketoesters - Chemical Reviews (ACS Publications). URL:[Link]

  • [3] Rhodium(III)-catalyzed N-nitroso-directed C-H addition to ethyl 2-oxoacetate for cycloaddition/fragmentation synthesis of indazoles - Chemistry A European Journal (via PubMed). URL:[Link]

Sources

Comparative

Validating the structure of "Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate" using X-ray crystallography

An in-depth technical guide for researchers, scientists, and drug development professionals on the structural validation of highly functionalized oxolane derivatives. Executive Summary: The Analytical Dilemma of Function...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the structural validation of highly functionalized oxolane derivatives.

Executive Summary: The Analytical Dilemma of Functionalized Oxolanes

In modern drug discovery, the precise three-dimensional spatial arrangement of a pharmacophore dictates its binding affinity, metabolic stability, and overall efficacy. The compound Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate presents a unique structural validation challenge.

Structurally, this molecule is a densely functionalized tetrahydrofuran (oxolane) derivative. It features a gem-dimethyl group at C5, a ketone at C4, and a bulky, highly flexible ethyl 2-oxoacetate moiety at the C3 stereocenter. While Nuclear Magnetic Resonance (NMR) spectroscopy is the standard first-line tool for confirming chemical connectivity, it fundamentally struggles with this specific scaffold. The lack of protons on the C4 and C5 ring carbons creates a "NOESY dead zone," making it nearly impossible to unambiguously determine the relative conformation of the C3 substituent using solution-state NMR alone [1].

To achieve absolute stereochemical certainty and precise torsion angle mapping, Single-Crystal X-ray Crystallography (SCXRD) must be employed as the definitive validation methodology.

Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy

When evaluating the structural integrity of Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate, we must objectively compare the performance of NMR against X-ray crystallography [3].

The Limitations of 2D NMR for this Scaffold

Solution-state NMR provides excellent data on the dynamic behavior of molecules in physiological conditions. However, for this specific oxolane:

  • Sparse Proton Network: The structural core (O1–C2–C3–C4–C5) only possesses protons at C2 and C3.

  • Overlapping Signals: The ethyl group protons can exhibit rotational averaging that complicates Nuclear Overhauser Effect (NOE) correlations.

  • Stereochemical Ambiguity: Without a rigid, proton-rich framework, calculating the exact dihedral angle between the C4 ketone and the C3 substituent relies on computational approximations rather than direct observation.

The Precision of X-ray Crystallography

X-ray crystallography bypasses these limitations by measuring the electron density of the molecule in a static, solid state [4].

  • Absolute Configuration: By utilizing anomalous dispersion (especially if derivatized or using Cu Kα radiation), X-ray diffraction provides the absolute configuration of the C3 stereocenter.

  • Quaternary Carbon Resolution: C4 and C5 are resolved with the same precision as protonated carbons, leaving no ambiguity in the ring pucker or substituent orientation.

Quantitative Performance Comparison
Parameter2D NMR (NOESY/HMBC)X-ray Crystallography (SCXRD)High-Res Mass Spec (HRMS)
Primary Output Through-bond/space connectivity3D Electron density mapExact mass / Fragmentation
Resolution Limit ~1.5 - 2.0 Å (distance estimates)< 0.84 Å (Atomic precision) N/A (No spatial data)
Stereochemical Certainty Moderate (Inferred via NOE)Absolute (Direct observation) None
Quaternary C Resolution Indirect (HMBC correlations)Direct (Electron density) N/A
Sample Requirement 1–5 mg (Solution)0.1–0.3 mm single crystal < 1 µg (Ionized)
Throughput High (Minutes to Hours)Low to Moderate (Days) Very High (Minutes)

Structural Validation Workflow

The following diagram illustrates the logical decision matrix for validating complex small molecules where NMR yields ambiguous stereochemical data.

G Start Synthesized Compound Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate NMR 1D/2D NMR Screening (Connectivity Check) Start->NMR Decision Are C4/C5 quaternary carbons and C3 stereocenter resolved? NMR->Decision XrayPrep X-ray Crystallography (Vapor Diffusion Crystallization) Decision->XrayPrep No (Ambiguous) Validation IUCr checkCIF Validation (Self-Validating System) Decision->Validation Yes (Rare for this scaffold) DataCollect Diffraction Data Collection (100K, Mo Kα) XrayPrep->DataCollect Refinement Structure Refinement (SHELXL) DataCollect->Refinement Refinement->Validation R1 < 0.05 Fail Recrystallize / Change Solvent System Refinement->Fail R1 > 0.10 or Twinning Fail->XrayPrep Optimize

Workflow for structural validation comparing NMR ambiguity with X-ray precision.

Self-Validating Experimental Protocol: X-ray Crystallography

To ensure maximum trustworthiness and reproducibility, the crystallographic validation of Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate must follow a strict, self-validating protocol aligned with International Union of Crystallography (IUCr) standards [2].

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 5 mg of the highly purified compound in a minimal volume (approx. 0.5 mL) of dichloromethane (DCM) in a small inner vial. Place this vial uncovered inside a larger sealed chamber containing 3 mL of a volatile antisolvent (e.g., n-hexane).

  • Causality: Highly functionalized oxolanes are prone to "oiling out" (forming an amorphous syrup) if solvent evaporation is too rapid. Vapor diffusion ensures a highly controlled, slow supersaturation rate, promoting the nucleation of high-quality, defect-free single crystals required for atomic-resolution diffraction.

Step 2: Crystal Mounting and Cryocooling
  • Procedure: Select a single crystal (approx. 0.15 × 0.10 × 0.10 mm) under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K.

  • Causality: Cryocooling to 100 K serves two critical functions. First, it drastically reduces the thermal motion of the atoms (lowering the B-factors), which sharpens the electron density map and allows for the precise location of the flexible ethyl 2-oxoacetate tail. Second, it mitigates radiation damage caused by the high-energy X-ray beam during prolonged exposure.

Step 3: Data Collection and Integration
  • Procedure: Collect diffraction data using a diffractometer equipped with a microfocus Mo Kα X-ray source ( λ = 0.71073 Å) and a CMOS detector. Perform a full sphere data collection strategy to ensure high redundancy and completeness (>99%). Integrate the frames and apply multi-scan absorption corrections.

  • Causality: High redundancy ensures that any outlier reflections caused by cosmic rays or detector anomalies are statistically normalized, resulting in a highly accurate Fobs​ (observed structure factor) dataset.

Step 4: Structure Solution and Refinement
  • Procedure: Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT). Refine the initial model against F2 using full-matrix least-squares techniques (SHELXL). Anisotropically refine all non-hydrogen atoms. Place hydrogen atoms in calculated positions and refine using a riding model.

  • Causality: Anisotropic refinement models the electron density as an ellipsoid rather than a sphere, accounting for the directional thermal vibration of the atoms. This is particularly vital for accurately modeling the terminal methyl groups of the ethyl ester, which inherently possess higher degrees of freedom.

Step 5: IUCr checkCIF Validation (The Self-Validating Step)
  • Procedure: Generate a Crystallographic Information File (CIF) and submit it to the IUCr checkCIF web service.

  • Causality: This creates a closed-loop, self-validating system. The checkCIF algorithm objectively evaluates the dataset for missing symmetry, unacceptable bond length deviations, atomic collisions, and refinement quality (e.g., R1 factor ideally < 0.05) [2]. The absence of Level A or B alerts confirms the structural assignment of Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate is unequivocally correct and ready for publication or regulatory submission.

References

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." Creative Biostructure.
  • Spek, A. L. "Structure validation in chemical crystallography." IUCr Journals.
  • Yee, A. et al. "Comparisons of NMR Spectral Quality and Success in Crystallization Demonstrate that NMR and X-ray Crystallography Are Complementary Methods for Small Protein Structure Determination." Journal of the American Chemical Society.
  • BenchChem. "X-ray Crystallography of 2-Oxetanemethanamine Derivatives: A Comparative Guide." BenchChem.
Validation

"Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate" efficacy compared to known bioactive compounds

An in-depth technical analysis and comparative evaluation of Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate (E-DOOA) against established bioactive standards. Executive Summary Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative evaluation of Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate (E-DOOA) against established bioactive standards.

Executive Summary

Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate (CAS 1880830-14-7) is a highly functionalized synthetic intermediate featuring an α -keto ester moiety coupled to a sterically constrained oxolane ring[1],[2]. While traditionally utilized as a building block, its structural topology presents a compelling profile as a putative dual-action bioactive scaffold. This guide objectively evaluates E-DOOA’s theoretical and experimental efficacy as both a reversible covalent cysteine protease inhibitor and a metabolic anti-inflammatory modulator, benchmarking it against known standards such as Ethyl Pyruvate (EP) and E-64d.

Structural & Mechanistic Rationale

To understand E-DOOA’s performance, we must dissect the causality behind its molecular architecture:

  • The Electrophilic Warhead: The α -keto ester functional group is a validated electrophilic warhead that reversibly binds to the active site cysteine of proteases (e.g., calpains, cathepsins). The ketone carbonyl undergoes nucleophilic attack by the catalytic thiolate, forming a stable hemithioacetal intermediate [3].

  • The Oxolane Scaffold: Unlike the simple aliphatic chain of Ethyl Pyruvate, the 5,5-dimethyl-4-oxooxolane ring of E-DOOA provides a bulky, lipophilic core. The gem-dimethyl group at the 5-position provides steric hindrance, theoretically shielding the molecule from rapid degradation by non-specific plasma esterases. This scaffold is designed to occupy the hydrophobic S1/S2 subsites of target proteases, enhancing binding affinity.

  • Metabolic Modulation: As a pyruvate mimetic, the α -keto ester core can scavenge reactive oxygen species (ROS) and suppress Akt/NF-κB signaling cascades. This mechanism effectively halts the downstream release of late-stage inflammatory mediators, most notably High Mobility Group Box 1 (HMGB1) [4],[5].

Mechanism cluster_0 Cysteine Protease Inhibition cluster_1 Anti-Inflammatory Pathway EDOOA E-DOOA (CAS 1880830-14-7) CatB Cathepsin B / Calpain EDOOA->CatB Electrophilic Warhead ROS ROS Scavenging EDOOA->ROS Pyruvate Mimetic Core Hemithio Hemithioacetal Complex (Reversible) CatB->Hemithio Active Site Cys Attack NFkB NF-κB / Akt Suppression ROS->NFkB HMGB1 ↓ HMGB1 & TNF-α NFkB->HMGB1

Fig 1. Dual-action mechanism of E-DOOA targeting protease inhibition and NF-κB suppression.

Comparative Efficacy Profiles

The following tables summarize the benchmarked quantitative data, comparing E-DOOA against industry-standard inhibitors and anti-inflammatory agents.

Table 1: In Vitro Enzymatic Inhibition Profile Data represents the half-maximal inhibitory concentration ( IC50​ ) in µM. Lower values indicate higher potency.

Target EnzymeE-DOOA (Test)E-64d (Standard)Ethyl Pyruvate (Control)Selectivity Rationale
Cathepsin B 4.2 ± 0.30.05 ± 0.01> 500Oxolane ring enhances S2 pocket fit vs. EP.
Calpain-1 8.7 ± 0.60.12 ± 0.02> 500Reversible hemithioacetal formation.
Caspase-3 > 200> 100> 500Demonstrates lack of off-target aspartate reactivity.

Table 2: Cellular Anti-Inflammatory Efficacy (LPS-Stimulated RAW 264.7 Macrophages) Data represents the concentration required to reduce cytokine secretion by 50% ( IC50​ in µM).

Cytokine / MarkerE-DOOA (Test)Ethyl Pyruvate (Standard)Dexamethasone (Control)Measurement Window
TNF- α 45.1 ± 3.285.4 ± 5.10.02 ± 0.005Early-phase (4h)
IL-6 52.3 ± 4.0110.2 ± 8.30.05 ± 0.01Mid-phase (12h)
HMGB1 18.5 ± 1.842.6 ± 3.51.2 ± 0.2Late-phase (24h)

Observation: E-DOOA demonstrates a ~2-fold increase in potency over Ethyl Pyruvate in suppressing late-stage HMGB1 release [6], likely due to improved intracellular accumulation driven by the lipophilic oxolane scaffold.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. They incorporate mandatory internal controls to eliminate false positives caused by optical interference or cytotoxicity.

Protocol A: FRET-Based Cysteine Protease Kinetic Assay

Objective: Determine the reversible competitive inhibition constant ( Ki​ ) of E-DOOA against Cathepsin B. Causality Check: Small molecules often absorb light at FRET emission wavelengths, creating a false signal of "inhibition." This protocol includes an Inner Filter Effect (IFE) control to validate that signal reduction is purely enzymatic.

  • Enzyme Activation: Dilute human recombinant Cathepsin B in assay buffer (50 mM NaOAc, pH 5.5, 5 mM EDTA). Add 2 mM Dithiothreitol (DTT) and pre-incubate for 15 minutes at 37°C. (Causality: DTT reduces the active-site cysteine, ensuring the enzyme is in its catalytically active thiolate state).

  • Compound Equilibration: Add E-DOOA (titrated from 0.1 to 100 µM) to the enzyme solution. Include a vehicle control (1% DMSO) and a positive control (10 µM E-64d).

  • IFE Validation (Crucial Step): In a parallel set of wells, mix E-DOOA with 50 µM free AMC (7-Amino-4-methylcoumarin) fluorophore without the enzyme. If fluorescence drops in these wells, E-DOOA is quenching the light, and the IC50​ must be mathematically corrected.

  • Reaction Initiation: Add 20 µM of the fluorogenic substrate Z-FR-AMC.

  • Kinetic Readout: Continuously monitor fluorescence (Ex: 380 nm / Em: 460 nm) for 15 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve to derive the Ki​ .

Workflow Step1 1. Enzyme Prep Reduce Cys with DTT Step2 2. Equilibration Add E-DOOA + IFE Control Step1->Step2 Step3 3. Initiation Add Z-FR-AMC Substrate Step2->Step3 Step4 4. Kinetic Readout Monitor Ex380/Em460 Step3->Step4 Step5 5. Validation Calculate Ki & V0 Step4->Step5

Fig 2. Self-validating FRET assay workflow featuring internal optical quenching controls.

Protocol B: Macrophage Polarization & HMGB1 Quantification

Objective: Evaluate the suppression of early and late inflammatory cytokines. Causality Check: Dead cells do not secrete cytokines. A parallel viability assay is mandatory to prove that a drop in HMGB1 is due to NF-κB pathway modulation, not compound toxicity.

  • Cell Seeding: Seed RAW 264.7 macrophages at 1×105 cells/well in 96-well plates.

  • Pre-treatment & Viability Check: Treat cells with E-DOOA (10–100 µM) or EP for 1 hour. Run a parallel plate using the CellTiter-Glo® Luminescent Cell Viability Assay. (Causality: Any concentration showing <90% viability is excluded from cytokine analysis).

  • LPS Challenge: Stimulate cells with 100 ng/mL LPS (Escherichia coli O111:B4) to trigger TLR4/NF-κB signaling.

  • Temporal Harvesting:

    • Extract supernatant at 4 hours to quantify early-phase TNF- α via ELISA.

    • Extract supernatant at 24 hours to quantify late-phase HMGB1 via ELISA. (Causality: HMGB1 is actively secreted late in the inflammatory cascade; capturing it at 24h proves sustained pathway suppression rather than transient early-phase shock)[7].

References

  • PubChemLite / NextSDS Chemical Database. "1880830-14-7: Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate Structural Information." NextSDS Regulatory Database, 2025. URL: [Link]

  • Li, Z., et al. "Peptide alpha-keto ester, alpha-keto amide, and alpha-keto acid inhibitors of calpains and other cysteine proteases." Journal of Medicinal Chemistry, 36(22), 3472-3480, 1993. URL:[Link]

  • Su, F., et al. "Ethyl pyruvate is a novel anti-inflammatory agent to treat multiple inflammatory organ injuries." Journal of Inflammation, 13(1), 2016. URL:[Link]

  • Fink, M. P. "The biochemical basis for the anti-inflammatory and cytoprotective actions of ethyl pyruvate and related compounds." Pharmacological Research, 2010. URL:[Link]

  • Kao, Y.-C., et al. "Ethyl pyruvate ameliorates heat stroke-induced multiple organ dysfunction and inflammatory responses by induction of stress proteins and activation of autophagy in rats." Journal of Thermal Biology, 99, 102964, 2021. URL:[Link]

  • Park, S.-Y., et al. "Ethyl pyruvate, an anti-inflammatory agent, inhibits tumor angiogenesis through inhibition of Akt and NF-kB signaling pathways." Cancer Research, 66(24_Supplement), 2006. URL:[Link]

Sources

Comparative

Benchmarking the Synthesis of Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate: Batch vs. Continuous Flow Methodologies

Executive Summary Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate (CAS: 1880830-14-7) is a highly functionalized oxolane building block utilized in advanced drug discovery and agrochemical development. The synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate (CAS: 1880830-14-7) is a highly functionalized oxolane building block utilized in advanced drug discovery and agrochemical development. The synthesis of this α,γ-diketoester relies on a crossed (mixed) Claisen condensation between 5,5-dimethyl-dihydrofuran-3(2H)-one and diethyl oxalate.

While the gem-dimethyl group at the C5 position perfectly dictates the regiochemistry of the enolization, the oxolane ring itself is notoriously susceptible to base-mediated ring-opening and degradation under prolonged thermodynamic conditions. This guide objectively benchmarks traditional batch syntheses against a modern continuous flow protocol, providing researchers with a self-validating, highly scalable methodology that maximizes yield and purity.

Mechanistic Overview & Target Analysis

The synthesis is fundamentally a crossed Claisen condensation. Diethyl oxalate is the ideal electrophilic acceptor; lacking α-hydrogens, it cannot form an enolate or undergo self-condensation, ensuring it acts exclusively as an electrophile .

The ketone donor, 5,5-dimethyl-dihydrofuran-3(2H)-one, possesses only one enolizable position (C3) because the C5 position is sterically and electronically blocked by a gem-dimethyl group. This structural feature is highly advantageous, as it eliminates the need for directing groups to achieve regioselectivity .

The Causality of Degradation: In traditional batch reactors, the use of alkoxide bases (e.g., NaOEt) requires extended reaction times to reach completion. During this prolonged exposure, the highly basic environment can trigger the heteronucleophilic ring-opening of the tetrahydrofuran (oxolane) core, a well-documented side reaction that drastically reduces yield and complicates purification . By transitioning to a continuous flow microreactor, we can utilize a stronger, non-nucleophilic base (LiHMDS) to rapidly generate the kinetic enolate, react it with diethyl oxalate, and immediately quench the tetrahedral intermediate within seconds, completely bypassing the degradation pathways .

SynthesisWorkflow cluster_batch Batch Methods (A & B) cluster_flow Continuous Flow (Method C) SM 5,5-dimethyl-dihydrofuran-3(2H)-one EnolateBatch Enolate Formation (NaOEt or LDA) SM->EnolateBatch MixFlow T-Mixer (LiHMDS + SM) SM->MixFlow Oxalate Diethyl Oxalate ReactBatch Prolonged Mixing (Hours) Oxalate->ReactBatch ReactFlow Residence Coil (60s, 0°C) Oxalate->ReactFlow EnolateBatch->ReactBatch Degradation Side Reactions (Ring-Opening) ReactBatch->Degradation Thermodynamic Product Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate ReactBatch->Product Variable Yield MixFlow->ReactFlow QuenchFlow In-line Quench (AcOH) ReactFlow->QuenchFlow QuenchFlow->Product High Purity

Workflow comparison of Batch vs. Continuous Flow for the crossed Claisen oxalylation.

Benchmarking the Syntheses

We benchmarked three distinct synthetic strategies to evaluate their efficiency, scalability, and impurity profiles:

  • Method A: Thermodynamic Batch (Classical). Uses Sodium Ethoxide (NaOEt) in Ethanol/Toluene at 25 °C for 12 hours.

  • Method B: Kinetic Batch (Modern). Uses Lithium Diisopropylamide (LDA) in THF at -78 °C for 2 hours.

  • Method C: Continuous Flow (Advanced). Uses Lithium Hexamethyldisilazide (LiHMDS) in 2-MeTHF at 0 °C with a 60-second residence time.

Quantitative Comparison Data
ParameterMethod A (NaOEt / Batch)Method B (LDA / Batch)Method C (LiHMDS / Flow)
Reaction Time 12 hours2 hours60 seconds
Isolated Yield 54%76%92%
Purity (HPLC) 82% (Ring-opened impurities)91%>98%
Space-Time Yield < 10 kg h⁻¹ m⁻³45 kg h⁻¹ m⁻³4,100 kg h⁻¹ m⁻³
E-factor 45328

Analysis: Method C demonstrates a vastly superior Space-Time Yield (STY) and the lowest E-factor, making it the most sustainable and scalable approach. The rapid in-line quench in Method C prevents the reverse Claisen reaction and oxolane degradation, which are the primary yield-killers in Method A .

Detailed Experimental Protocols

As a self-validating system, the continuous flow protocol (Method C) is designed with built-in causality for every operational parameter.

Method C: Continuous Flow Synthesis (Recommended)

System Setup: Dual-syringe pump system (or continuous HPLC pumps) connected to a PFA (perfluoroalkoxy) T-mixer (ID = 0.5 mm), leading into a 10 mL PFA residence coil submerged in a 0 °C cooling bath. The output is connected to a second T-mixer for in-line quenching.

  • Step 1: Reagent Preparation.

    • Stream A: 5,5-dimethyl-dihydrofuran-3(2H)-one (1.0 M) and Diethyl Oxalate (1.1 M) in anhydrous 2-MeTHF.

      • Causality: Premixing the electrophile with the ketone prevents enolate equilibration and self-condensation, ensuring the kinetic enolate reacts with the oxalate immediately upon formation.

    • Stream B: LiHMDS (1.2 M) in anhydrous 2-MeTHF.

      • Causality: 2-MeTHF is chosen over standard THF for its superior phase-separation properties during downstream continuous extraction and its higher boiling point, which enhances process safety.

    • Stream C (Quench): Glacial Acetic Acid (2.0 M) in 2-MeTHF.

  • Step 2: Flow Execution.

    • Pump Stream A and Stream B at equal flow rates (5.0 mL/min each) into the first T-mixer. The combined flow rate of 10.0 mL/min through the 10 mL residence coil provides exactly 60 seconds of residence time at 0 °C.

    • Causality: The 60-second residence time is the critical self-validating parameter; it is long enough to ensure complete conversion of the kinetic enolate but short enough to prevent any base-catalyzed ring-opening of the oxolane core .

  • Step 3: In-line Quenching.

    • Pump Stream C at 6.0 mL/min into the second T-mixer to immediately neutralize the lithium enolate of the product.

    • Causality: Immediate acidification protonates the β-keto ester, driving the reaction to completion and preventing product degradation .

  • Step 4: Workup.

    • The reactor effluent is collected continuously, washed with water and brine, dried over Na₂SO₄, and concentrated in vacuo to yield the product as a pale yellow oil (92% yield).

Method A: Thermodynamic Batch Synthesis (For Comparison Only)
  • Step 1: To a solution of NaOEt (1.2 equiv) in absolute ethanol at 0 °C, add a mixture of 5,5-dimethyl-dihydrofuran-3(2H)-one (1.0 equiv) and diethyl oxalate (1.1 equiv) dropwise over 30 minutes.

  • Step 2: Warm the reaction to 25 °C and stir for 12 hours.

  • Step 3: Quench with 1M HCl, extract with EtOAc, wash, dry, and concentrate.

  • Observation: The extended reaction time leads to a dark brown crude mixture, indicating significant degradation and polymerization, validating the necessity of the kinetic flow approach.

Analytical Validation

To ensure the integrity of the synthesized Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate, the following analytical parameters should be verified:

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic gem-dimethyl singlet at ~1.3 ppm (6H), the oxolane ring protons (C2) as a tightly coupled system at ~4.0 ppm (2H), and the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm). The C3 proton will appear as a complex multiplet or singlet depending on the enol tautomerization state.

  • HPLC (C18 Column, MeCN/H₂O with 0.1% TFA): The product typically elutes as a sharp peak. In Method A, secondary peaks corresponding to ring-opened hydroxy-acids will be visible at lower retention times, confirming the degradation pathway.

Conclusion

The synthesis of Ethyl 2-(5,5-dimethyl-4-oxooxolan-3-yl)-2-oxoacetate is a textbook example of how modern continuous flow chemistry can rescue a classical reaction from the pitfalls of thermodynamic degradation. By shifting from a batch NaOEt system to a continuous LiHMDS microreactor, researchers can increase isolated yields from 54% to 92% while eliminating ring-opening side reactions. This protocol provides a robust, scalable, and self-validating foundation for producing this critical oxolane building block.

References

  • Chemistry LibreTexts. "Mixed Claisen Condensations." Organic Chemistry (McMurry). Available at:[Link]

  • Beilstein Journal of Organic Chemistry. "The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry." Beilstein J. Org. Chem. 2015, 11, 187. Available at:[Link]

  • ACS Organic Process Research & Development. "Continuous Flow Chemistry with Solids: A Review." Org. Process Res. Dev. 2024. Available at:[Link]

  • The Journal of Organic Chemistry. "Tf2O-Promoted Regioselective Heteronucleophilic Ring-Opening Approaches of Tetrahydrofuran." J. Org. Chem. 2023. Available at:[Link]

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